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  • Product: 3-Propyl-azetidine HCl
  • CAS: 2231674-53-4

Core Science & Biosynthesis

Foundational

3-Propyl-azetidine Hydrochloride: A Definitive Guide to Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary The pharmaceutical industry's strategic shift from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks has elevated the azetidine ring to a privileged scaffold. As a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's strategic shift from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks has elevated the azetidine ring to a privileged scaffold. As a highly strained, four-membered nitrogen heterocycle, azetidine offers enhanced metabolic stability, structural rigidity, and lowered lipophilicity (logD) compared to its larger homologues like pyrrolidine and piperidine[1]. Among its derivatives, 3-propyl-azetidine hydrochloride serves as a highly versatile, bifunctional building block.

This technical guide provides a comprehensive evaluation of 3-propyl-azetidine hydrochloride, detailing its physicochemical properties, scalable synthetic methodologies, and analytical validation protocols tailored for researchers and drug development professionals.

Physicochemical Profiling & Registry Data

Understanding the fundamental properties of 3-propyl-azetidine is critical for its seamless integration into high-throughput screening (HTS) libraries and lead optimization campaigns.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
Chemical Name 3-Propyl-azetidine hydrochloride
CAS Registry Number (HCl Salt) 2231674-53-4[2]
CAS Registry Number (Free Base) 897019-54-4[3]
Molecular Formula C6H14ClN (C6H13N · HCl)
Molecular Weight 135.63 g/mol
SMILES CCCC1CNC1.[H]Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in H2O, MeOH, and DMSO
Causality in Salt Selection: Why the Hydrochloride Salt?

Free base azetidines of low molecular weight are typically volatile liquids that are prone to oxidative degradation and atmospheric carbon dioxide absorption (forming unwanted carbamates). Converting the free amine to the hydrochloride salt yields a thermodynamically stable, non-hygroscopic crystalline solid. This self-validating physical state ensures precise stoichiometric weighing during parallel synthesis and prevents titer degradation over long-term benchtop storage.

Synthetic Methodology & Scale-Up Protocols

The synthesis of 3-substituted azetidines historically suffered from low yields due to ring-opening side reactions driven by high ring strain (approx. 25.2 kcal/mol)[1]. To circumvent this, modern scalable routes utilize 1-Boc-3-azetidinone as a stable precursor, employing a Wittig olefination followed by catalytic hydrogenation[4].

Workflow A 1-Boc-3-azetidinone (Starting Material) B Wittig Olefination Propyltriphenylphosphonium bromide, t-BuOK A->B C 1-Boc-3-propylideneazetidine (Intermediate 1) B->C D Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, MeOH C->D E 1-Boc-3-propylazetidine (Intermediate 2) D->E F Boc Deprotection & Salt Formation 4M HCl in 1,4-Dioxane E->F G 3-Propyl-azetidine hydrochloride (Final Product: CAS 2231674-53-4) F->G

Synthetic workflow for 3-Propyl-azetidine hydrochloride from 1-Boc-3-azetidinone.

Step-by-Step Protocol: Boc Deprotection and Salt Isolation

This final step is designed as a self-validating system; the product physically precipitates only when the reaction is successful, driving the equilibrium and simplifying isolation without the need for column chromatography.

  • Preparation : Dissolve 1-Boc-3-propylazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Acid Addition : Dropwise add 4M HCl in 1,4-dioxane (5.0 eq).

    • Mechanistic Causality: Anhydrous dioxane is chosen over aqueous HCl to strictly prevent hydrolytic ring-opening of the highly strained azetidine ring.

  • Reaction Propagation : Remove the ice bath and stir at room temperature for 2–4 hours. The reaction self-indicates completion as the highly polar 3-propyl-azetidine hydrochloride salt is insoluble in the DCM/dioxane mixture and precipitates as a dense white solid.

  • Isolation : Filter the suspension under a vacuum. Wash the filter cake with cold diethyl ether to remove residual 1,4-dioxane and cleaved tert-butyl alcohol byproducts.

  • Drying : Dry under high vacuum at 40 °C to a constant weight to ensure the removal of all volatile organics.

Application in Medicinal Chemistry

The 3-propyl-azetidine motif is frequently deployed as a bioisostere for acyclic amines and larger heterocycles. By constraining the propyl chain within the azetidine framework, medicinal chemists can lock the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

For example, Han et al. (2012) explored 3-substituted azetidine derivatives as potent triple reuptake inhibitors (TRIs) for antidepressant therapies[5]. The incorporation of the azetidine core provided the optimal exit vectors for the substituents, resulting in compounds that exhibited significant in vivo efficacy in forced swim tests (FST) while maintaining favorable pharmacokinetic profiles[5]. Furthermore, the sp3 character of the azetidine ring minimizes off-target hERG liability—a common toxicological hurdle associated with highly lipophilic, planar amines.

Analytical Validation System

To guarantee the scientific integrity of the synthesized batch prior to biological screening, the following orthogonal analytical workflow must be executed. Because 3-propyl-azetidine lacks a strong UV chromophore (no conjugated pi-systems), standard UV-Vis HPLC is insufficient.

Validation A Crude 3-Propyl-azetidine HCl B 1H NMR (D2O) Check for Boc removal (1.4 ppm) A->B C LC-MS (ELSD/CAD) Confirm m/z 100.1[M+H]+ A->C D Karl Fischer Titration Quantify residual water A->D E Validated sp3-rich Building Block B->E C->E D->E

Self-validating analytical workflow for 3-Propyl-azetidine hydrochloride purity confirmation.

  • 1H NMR (D2O) : The definitive marker of successful deprotection is the complete disappearance of the intense singlet at ~1.4 ppm corresponding to the tert-butyl group. The azetidine ring protons will appear shifted downfield (3.5–4.2 ppm) due to the electron-withdrawing nature of the protonated amine.

  • LC-MS (ELSD/CAD) : Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be used to visualize the compound. The mass spectrometer will show the [M+H]+ ion at m/z 100.1, confirming the intact free base mass (99.17 g/mol ).

  • Karl Fischer Titration : Essential to ensure the hygroscopic nature of the salt hasn't compromised the batch with excess water, which would skew stoichiometric calculations in subsequent coupling reactions (e.g., Buchwald-Hartwig aminations).

References

  • ChemicalBook - 3-PROPYL-AZETIDINE | 897019-54-4.
  • BLD Pharm - 1379237-95-2 | 3-(Azetidin-3-yl)propan-1-ol hydrochloride (Contains CAS mapping for 3-Propylazetidine hydrochloride).
  • Journal of Medicinal Chemistry (ACS Publications)
  • ChemRxiv - An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • PMC (NIH)

Sources

Exploratory

The Ascending Role of 3-Propyl-azetidine HCl: A Technical Guide for Pharmaceutical Innovators

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery. Its inherent conformational rigidity and favorable physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern drug discovery. Its inherent conformational rigidity and favorable physicochemical properties offer significant advantages in the design of novel therapeutics. This technical guide provides a comprehensive investigation of 3-Propyl-azetidine hydrochloride, a promising yet under-documented building block for pharmaceutical development. We will explore its synthesis, characterization, and potential applications, offering a roadmap for its integration into medicinal chemistry programs.

Introduction: The Strategic Value of the Azetidine Moiety

The incorporation of an azetidine ring into a drug candidate can profoundly influence its pharmacological profile. Compared to more flexible acyclic amines or larger heterocyclic rings like pyrrolidine and piperidine, the azetidine scaffold offers a unique set of advantages that are increasingly being leveraged by medicinal chemists[1][2].

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity[1][2].

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability. The nitrogen atom within the azetidine ring is often less susceptible to N-dealkylation, a common metabolic pathway for many amine-containing drugs[1].

  • Vectorial Exit Points: The defined geometry of the azetidine ring provides precise vectors for substituent placement, allowing for fine-tuning of interactions with target proteins.

  • Novel Chemical Space: The unique three-dimensional shape of azetidine derivatives allows for the exploration of novel chemical space, leading to the discovery of compounds with new biological activities.

The 3-propyl substituent on the azetidine ring introduces a lipophilic alkyl chain, which can be strategically employed to engage with hydrophobic pockets in target proteins, thereby enhancing potency and selectivity. The hydrochloride salt form ensures improved solubility and handling properties, making it an attractive starting material for synthesis.

Synthesis of 3-Propyl-azetidine HCl: A Plausible and Scalable Route

While a specific, detailed synthesis of 3-Propyl-azetidine HCl is not extensively documented in publicly available literature, a robust and scalable synthetic strategy can be proposed based on established methodologies for the preparation of 3-substituted azetidines. A common and effective approach involves the olefination of an N-protected 3-azetidinone followed by reduction and deprotection.

Proposed Synthetic Pathway

Synthetic Pathway A N-Boc-3-azetidinone B N-Boc-3-propylideneazetidine A->B Wittig Reaction (Propyl)triphenylphosphonium bromide, strong base (e.g., n-BuLi) C N-Boc-3-propylazetidine B->C Catalytic Hydrogenation (H2, Pd/C) D 3-Propyl-azetidine HCl C->D Deprotection (HCl in Dioxane or Ether)

Figure 1: Proposed synthetic route to 3-Propyl-azetidine HCl.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-propylideneazetidine (Wittig Reaction)

The Wittig reaction is a reliable method for converting ketones to alkenes[3][4]. In this step, the commercially available N-Boc-3-azetidinone is reacted with a propyl-containing ylide.

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (propyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C and add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise. Allow the reaction to stir at this temperature for 1 hour to form the deep red-colored ylide.

  • Wittig Reaction: To the ylide solution, add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield N-Boc-3-propylideneazetidine.

Step 2: Synthesis of N-Boc-3-propylazetidine (Catalytic Hydrogenation)

The exocyclic double bond of the propylidene intermediate is reduced to a single bond via catalytic hydrogenation.

  • Reaction Setup: Dissolve N-Boc-3-propylideneazetidine in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain N-Boc-3-propylazetidine, which is often pure enough for the next step.

Step 3: Synthesis of 3-Propyl-azetidine HCl (Deprotection)

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired hydrochloride salt[5][6][7].

  • Deprotection: Dissolve N-Boc-3-propylazetidine in a minimal amount of a suitable solvent like dioxane or diethyl ether.

  • Add a solution of hydrogen chloride (e.g., 4M HCl in dioxane) in excess at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-Propyl-azetidine HCl.

Characterization and Analytical Profile

Thorough characterization of 3-Propyl-azetidine HCl is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the azetidine ring). The protons on the azetidine ring will appear as multiplets in the upfield region. The N-H proton will likely be a broad singlet.
¹³C NMR The carbon NMR spectrum will display distinct signals for the three carbons of the propyl group and the carbons of the azetidine ring. The carbon attached to the nitrogen will be the most downfield of the ring carbons.
Mass Spec. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Table 1: Predicted Spectroscopic Data for 3-Propyl-azetidine.

Chromatographic Purity
TechniqueMethod
HPLC A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) can be developed to assess the purity of the final compound. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm) as the azetidine ring itself does not have a strong chromophore.
GC-MS Gas chromatography-mass spectrometry can be used to analyze the free base form of the compound for purity and to identify any volatile impurities.

Table 2: Recommended Chromatographic Methods for Purity Assessment.

Applications in Medicinal Chemistry

3-Propyl-azetidine HCl serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine of the azetidine ring provides a reactive handle for a variety of chemical transformations.

Applications cluster_start 3-Propyl-azetidine HCl cluster_reactions Chemical Transformations cluster_products Potential Pharmaceutical Scaffolds A 3-Propyl-azetidine HCl B Amide Coupling A->B C Reductive Amination A->C D Sulfonamide Formation A->D E Arylation A->E F Bioactive Amides B->F G Substituted Amines C->G H Novel Sulfonamides D->H I Aryl-Azetidine Derivatives E->I

Figure 2: Potential synthetic applications of 3-Propyl-azetidine HCl.

  • Amide Coupling: The azetidine nitrogen can be acylated with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amides. This is a common strategy for incorporating the azetidine moiety into larger scaffolds.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride) allows for the introduction of a wide range of substituents on the azetidine nitrogen.

  • Sulfonamide Formation: Treatment with sulfonyl chlorides yields sulfonamides, which are important functional groups in many approved drugs.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl azetidines, providing access to a diverse range of compounds for screening.

The 3-propyl group can serve as a key pharmacophoric element, potentially interacting with hydrophobic regions of target proteins to enhance binding affinity and selectivity. The exploration of 3-Propyl-azetidine HCl in lead optimization campaigns could lead to the discovery of novel drug candidates with improved properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Propyl-azetidine HCl.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Propyl-azetidine HCl is a valuable and versatile building block with significant potential in pharmaceutical research and development. Its unique structural features, combining the conformational constraints of the azetidine ring with a lipophilic propyl substituent, make it an attractive scaffold for the design of novel therapeutics. The proposed synthetic route offers a practical approach for its preparation on a laboratory scale. As the demand for novel chemical matter in drug discovery continues to grow, the exploration of underutilized building blocks like 3-Propyl-azetidine HCl will be crucial for the development of the next generation of innovative medicines.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]

  • Datsenko, O., Baziievskyi, A., Sadkova, I., Zozulia, O., Mykhailiuk, P., & Kondratov, I. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • De Kimpe, N. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(10), 3569-3632. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Kaur, N., & Kishore, D. (2014). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2014(1), 1-40. [Link]

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

  • Singh, G. S., & D'hooghe, M. (2015). Synthesis of 3-alkyl- and 3-aryl-2-azetidinones. ResearchGate. [Link]

  • Singh, G. S., & D’hooghe, M. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(21), 7543. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Medicinal chemistry.
  • Verschueren, R. H., Agten, V. T., & Van der Eycken, E. V. (2021). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 19(3), 551-555. [Link]

  • Williams, R. M., Sinclair, P. J., DeMong, D. E., Chen, D., & Zhai, D. (2003). 4-Morpholinecarboxylic acid, 6-oxo-2,3-diphenyl-, 1,1-dimethylethyl ester, (2S,3R)-. Organic Syntheses, 80, 18. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421-4434. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-261. [Link]

  • O'Brien, C. J., & Tellez, J. L. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2577-2587. [Link]

  • Evans, D. A. (1988). Chapter 1: Enolate Alkylations. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Han, G., Tamaki, M., & Hruby, V. J. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]

  • Cope, A. C., Petree, H. E., & Trumbull, E. R. (1957). Malonic acid, ethylidene-, diethyl ester. Organic Syntheses, 37, 33. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 3-Propyl-azetidine HCl into Medicinal Chemistry Scaffolds

Introduction: The Strategic Value of the 3-Propyl-azetidine Moiety In modern drug discovery, the azetidine ring has emerged from a synthetic challenge to a privileged scaffold, valued for its ability to impart favorable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-Propyl-azetidine Moiety

In modern drug discovery, the azetidine ring has emerged from a synthetic challenge to a privileged scaffold, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3] This four-membered saturated heterocycle occupies a unique conformational space, more rigid than pyrrolidine but less strained than aziridine, offering medicinal chemists a powerful tool for molecular design.[1][4] The incorporation of a 3-propyl substituent provides a specific lipophilic vector that can be exploited for targeted hydrophobic interactions within a protein binding pocket, while the azetidine nitrogen serves as a key polar anchor and a point for further chemical elaboration.

This guide provides detailed protocols and expert insights for the effective incorporation of 3-Propyl-azetidine hydrochloride into diverse medicinal chemistry scaffolds. We will explore its properties, core synthetic methodologies, and the anticipated impact on key drug-like attributes.

Physicochemical Properties and Handling of 3-Propyl-azetidine HCl

3-Propyl-azetidine is typically supplied as a hydrochloride (HCl) salt to enhance its shelf-life and handling characteristics. The salt form is generally a stable, crystalline solid with improved water solubility compared to the free base.[5] However, the presence of the HCl salt necessitates specific considerations during reaction setup, as the protonated nitrogen is not nucleophilic.

Table 1: Physicochemical Properties of 3-Propyl-azetidine

Property Value Source/Comment
Molecular Formula C₆H₁₃N (Free Base) -
Molecular Weight 99.17 g/mol (Free Base) -
pKa ~11.29 (Conjugate acid) The pKa of the parent azetidine is high, indicating strong basicity.[6]
Calculated LogP 1.4 - 1.6 (Free Base) Estimated; provides a balance of polarity and lipophilicity.

| Form | Hydrochloride Salt (C₆H₁₄ClN) | Enhances stability and solubility. |

Handling and Free Base Generation

For reactions requiring the nucleophilic free base, such as direct alkylation with alkyl halides, the HCl salt must be neutralized.

Protocol: In-situ Neutralization A common and convenient method is to add a stoichiometric excess (typically 1.1 to 2.0 equivalents) of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture containing the azetidine HCl salt.

Protocol: Aqueous Workup for Free Base Isolation

  • Dissolve the 3-Propyl-azetidine HCl salt in water.

  • Cool the solution in an ice bath and add an aqueous solution of a strong base (e.g., 1-2 M NaOH) dropwise until the pH is >12.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base. Note: The free base is a volatile amine and should be used immediately or stored under an inert atmosphere at low temperature.

Core Synthetic Protocols for Scaffold Incorporation

The secondary amine of 3-propyl-azetidine is a versatile handle for conjugation to a variety of scaffolds. The three most common and robust methods are N-acylation, reductive amination, and direct N-alkylation.

Protocol 1: N-Acylation (Amide Bond Formation)

This method forms a stable amide bond between the azetidine nitrogen and a carboxylic acid on the parent scaffold. Modern peptide coupling reagents are highly efficient for this transformation. Using certain coupling agents allows for the direct use of the HCl salt, simplifying the workflow.[7]

dot

Caption: Workflow for N-Acylation of 3-Propyl-azetidine HCl.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the coupling reagent (e.g., HATU or HBTU, 1.1 eq).

  • Add a non-nucleophilic base such as DIPEA (2.5-3.0 eq). The excess base is crucial to both neutralize the azetidine HCl salt and facilitate the coupling reaction.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add 3-Propyl-azetidine HCl (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous saturated NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality & Insights (E-E-A-T):

  • Why pre-activate? Activating the carboxylic acid before adding the amine prevents the formation of unwanted side products and ensures efficient coupling.

  • Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base that will not compete with the azetidine as a nucleophile. It effectively neutralizes both the HCl salt and the acid generated during the coupling process.

  • Trustworthiness: This protocol is self-validating through LC-MS monitoring, which confirms the consumption of starting materials and the formation of the product with the expected mass-to-charge ratio (m/z). Potential side reactions, such as ring expansion under certain acidic conditions, are generally minimal with modern coupling agents but should be monitored.[8]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly reliable one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a mild reducing agent.[9]

dot

Caption: Workflow for Reductive Amination with 3-Propyl-azetidine.

Step-by-Step Methodology:

  • To a stirred solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol), add 3-Propyl-azetidine HCl (1.2 eq).

  • If using the HCl salt, add a base like triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.

  • Stir the reaction at room temperature for 2-24 hours, monitoring progress by LC-MS.

  • Once complete, quench the reaction by the slow addition of aqueous saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality & Insights (E-E-A-T):

  • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of slightly acidic conditions than other hydrides like NaBH₄, and it can selectively reduce the iminium ion in the presence of the starting aldehyde.[9]

  • Solvent Choice: DCE is an excellent non-protic solvent for this reaction. Methanol can also be used and may accelerate imine formation, but care must be taken as it can react with some reducing agents.[10]

  • Trustworthiness: The reaction's progress is easily tracked by LC-MS, observing the disappearance of the carbonyl starting material and the appearance of the desired product mass. This one-pot procedure is highly robust and avoids the isolation of unstable imine intermediates.

Impact on Physicochemical and ADME Properties

Incorporating a 3-propyl-azetidine moiety can significantly and predictably alter the properties of a lead compound. Its rigid, three-dimensional structure provides an escape from flatland, often leading to improved drug-like characteristics.[1][11]

Table 2: Comparative Impact of Azetidine Incorporation

Property Impact of 3-Propyl-azetidine Rationale & Expert Commentary
Aqueous Solubility Generally Increased The basic nitrogen of the azetidine ring is readily protonated at physiological pH, increasing polarity and improving solubility compared to non-basic analogues.[1][3]
Lipophilicity (LogD) Moderate Increase The propyl group increases lipophilicity, while the basic nitrogen decreases it. The net effect is a modulated LogD profile, often moving compounds into a more desirable range for oral absorption.
Metabolic Stability Generally Improved Azetidines are often more resistant to metabolic N-dealkylation by cytochrome P450 enzymes compared to larger, more flexible rings like pyrrolidine or piperidine.[1][12]
Permeability Compound Dependent The balance of increased polarity (from the nitrogen) and lipophilicity (from the propyl group) can be fine-tuned to optimize cell permeability.[13]

| Target Binding | Potentially Enhanced | The conformational rigidity of the azetidine ring reduces the entropic penalty upon binding to a target, which can lead to increased potency and selectivity.[1][4] It also presents substituents in well-defined vectors. |

Characterization

Standard analytical techniques are used to confirm the successful incorporation and purity of the 3-propyl-azetidine moiety.

  • ¹H NMR: Look for characteristic multiplets for the azetidine ring protons, typically in the range of 3.0-4.5 ppm, along with the signals corresponding to the propyl group (triplet around 0.9 ppm, multiplet around 1.4-1.6 ppm).

  • ¹³C NMR: The carbon atoms of the azetidine ring will appear in the aliphatic region, typically between 40-65 ppm.

  • LC-MS: This is the primary tool for monitoring reaction progress and confirming the molecular weight of the final product via its [M+H]⁺ ion.

  • HRMS: Provides the high-resolution mass measurement needed to confirm the elemental composition of the newly synthesized molecule.

Conclusion

3-Propyl-azetidine HCl is a versatile and valuable building block in medicinal chemistry. Its incorporation can enhance solubility, improve metabolic stability, and provide conformational constraint to optimize target engagement. By leveraging robust synthetic protocols such as N-acylation and reductive amination, researchers can efficiently integrate this scaffold into drug discovery programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Pharmaceutical Patent Analyst. Retrieved from [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Pharmaceutical Patent Analyst. Retrieved from [Link]

  • Bielecki, M., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Singh, G. S., & D'hooghe, M. (2018). Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Retrieved from [Link]

  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(5), 735-748. Retrieved from [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 60(14), 5837-5880. Retrieved from [Link]

  • Kirichok, T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15876-15901. Retrieved from [Link]

  • Foley, D. J., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. Retrieved from [Link]

  • Jones, A. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 60(28), 15396-15401. Retrieved from [Link]

  • NotVoodoo. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Chemistry Stack Exchange. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Cyclopropylmethyl)azetidine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). 3-PROPYL-AZETIDINE — Chemical Substance Information. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of 3-Propyl-azetidine Hydrochloride

Abstract: This application note provides a detailed guide to the structural characterization of 3-Propyl-azetidine Hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Azetidine scaffolds are inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a detailed guide to the structural characterization of 3-Propyl-azetidine Hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Azetidine scaffolds are increasingly important motifs in medicinal chemistry and drug development, valued for their ability to impart unique three-dimensional structure and improve physicochemical properties.[1][2] Accurate and unambiguous characterization of these building blocks, particularly in their common salt forms, is critical for ensuring quality, confirming identity, and enabling seamless integration into drug discovery pipelines. This document outlines optimized protocols for sample preparation and data acquisition, provides an in-depth analysis of the expected spectral features based on established principles, and offers troubleshooting insights for researchers, chemists, and quality control professionals.

Introduction: The Significance of Azetidine Characterization

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[2] Its incorporation into molecular scaffolds can lead to improved metabolic stability, aqueous solubility, and binding affinity. 3-Propyl-azetidine is a versatile building block, and it is most commonly handled as a hydrochloride (HCl) salt to improve its stability and handling characteristics.

The formation of the HCl salt involves the protonation of the azetidine nitrogen, creating an azetidinium cation.[3] This protonation significantly alters the electronic environment of the molecule, which is directly reflected in its NMR spectra. Therefore, a thorough understanding of these spectral changes is paramount for verifying the structure and purity of the material. This guide explains the causality behind the expected chemical shifts and coupling patterns, providing a self-validating framework for the characterization of 3-Propyl-azetidine HCl.

Figure 1: Structure of 3-Propyl-azetidinium Chloride with atom numbering.

Experimental Protocols

Protocol: Sample Preparation

The choice of solvent is critical when analyzing hydrochloride salts. Protic deuterated solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent for ensuring solubility. Aprotic polar solvents like DMSO-d₆ are also suitable and have the advantage of not exchanging with the N-H protons, allowing for their observation.[4]

Materials:

  • 3-Propyl-azetidine HCl (5-15 mg)

  • Deuterated Solvent (D₂O, CD₃OD, or DMSO-d₆)

  • NMR Tube (5 mm)

  • Vial and Pipette

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of 3-Propyl-azetidine HCl for ¹H NMR (or 15-25 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or swirl the vial until the sample is fully dissolved. Incomplete dissolution can lead to poor magnetic field homogeneity and broadened peaks.[5]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.[5]

  • Labeling: Cap and label the NMR tube clearly before proceeding to the spectrometer.

Protocol: NMR Data Acquisition

These parameters are provided as a starting point for a 400 MHz spectrometer and may be adjusted as needed.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (e.g., 'zg30')

  • Spectral Width: 12-16 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds[5]

  • Number of Scans: 8-16 (adjust for concentration)

  • Temperature: 298 K

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30')

  • Spectral Width: 180-200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans: 1024 or more (adjust for concentration and experiment time)

  • Temperature: 298 K

Analysis and Interpretation of ¹H NMR Spectrum

The protonation of the azetidine nitrogen creates a strong deshielding effect on the adjacent protons (H2/H4), causing them to resonate at a significantly lower field than in the corresponding free base.

Table 1: Predicted ¹H NMR Data for 3-Propyl-azetidine Hydrochloride in D₂O

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H7 (CH₃) ~0.95 Triplet (t) Terminal methyl group of the propyl chain.
H6 (CH₂) ~1.45 Sextet or Multiplet (m) Methylene group coupled to H7 and H5.
H5 (CH₂) ~1.70 Multiplet (m) Methylene group adjacent to the azetidine ring.
H3 (CH) ~3.40 Multiplet (m) Methine proton on the azetidine ring.
H2, H4 (CH₂) ~3.90 - 4.20 Multiplet (m) Diastereotopic protons adjacent to the N⁺ atom, resulting in complex splitting.[6]

| NH₂⁺ | Not observed in D₂O | - | Protons exchange rapidly with the D₂O solvent. In DMSO-d₆, this would appear as a broad signal between 9-11 ppm.[4] |

Causality and Field Insights:

  • Downfield Shift of H2/H4: The strong inductive effect of the positively charged nitrogen atom withdraws electron density from the adjacent C-H bonds, deshielding the H2 and H4 protons and shifting their resonance significantly downfield.[4]

  • Signal Multiplicity: The protons on the azetidine ring (H2, H3, H4) form a complex spin system. The H2 and H4 protons are diastereotopic and will exhibit both geminal coupling to each other and vicinal coupling to H3, leading to complex, often overlapping multiplets.[5][6]

  • Solvent Choice: Using D₂O simplifies the spectrum by removing the NH₂⁺ signal but also precludes its confirmation. If observation of the NH₂⁺ protons is necessary to confirm salt formation, DMSO-d₆ is the preferred solvent.[4]

Analysis and Interpretation of ¹³C NMR Spectrum

Similar to the ¹H spectrum, the carbons of the azetidine ring, particularly those adjacent to the nitrogen, are deshielded and shifted downfield.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for 3-Propyl-azetidine Hydrochloride

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135/APT Phase Notes
C7 (CH₃) ~14.0 Positive (CH₃) Terminal methyl carbon.
C6 (CH₂) ~21.5 Negative (CH₂) Propyl chain methylene carbon.
C5 (CH₂) ~34.0 Negative (CH₂) Propyl chain methylene carbon adjacent to the ring.
C3 (CH) ~38.0 Positive (CH) Methine carbon of the azetidine ring.

| C2, C4 (CH₂) | ~52.5 | Negative (CH₂) | Equivalent carbons adjacent to the N⁺ atom, shifted downfield. |

Causality and Field Insights:

  • Confirmation with DEPT/APT: An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for validating assignments.[7] It differentiates carbons based on the number of attached protons: CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. This provides an orthogonal layer of confirmation for the proposed structure.

  • Symmetry: Due to the plane of symmetry through the N-C3 bond, the C2 and C4 carbons (and their attached protons) are chemically equivalent, resulting in a single resonance in the ¹³C NMR spectrum.

Workflow and Advanced Characterization

For unambiguous assignment, especially in cases of signal overlap or for more complex derivatives, a series of 2D NMR experiments is recommended.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: 1D NMR Acquisition cluster_analysis Phase 3: Data Analysis cluster_confirm Phase 4: Structure Confirmation SamplePrep Sample Preparation (5-15 mg in 0.6 mL Solvent) H1_NMR Acquire ¹H NMR SamplePrep->H1_NMR C13_NMR Acquire ¹³C{¹H} NMR SamplePrep->C13_NMR DEPT Acquire DEPT-135/APT SamplePrep->DEPT Analyze_H1 Analyze ¹H Spectrum (Shifts, Integrals, Multiplicity) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C & DEPT (Shifts & CHn Type) C13_NMR->Analyze_C13 DEPT->Analyze_C13 Assign Assign Signals to Structure Analyze_H1->Assign Analyze_C13->Assign Verify Verify All Data is Consistent Assign->Verify Report Final Structure Confirmed Verify->Report

Figure 2: Standard workflow for NMR-based structural verification.

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. This would show correlations between H5-H6, H6-H7, H3-H5, and within the complex H2/H3/H4 spin system, confirming connectivity.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most powerful tool for definitively linking the proton and carbon assignments listed in Tables 1 and 2.[5]

Conclusion

The ¹H and ¹³C NMR spectra of 3-Propyl-azetidine HCl provide a distinct and reproducible fingerprint for its structural confirmation. Key diagnostic features include the significant downfield shift of the protons and carbons at the C2 and C4 positions due to the inductive effect of the protonated nitrogen atom. By following the detailed protocols and interpretive guidelines presented in this application note, researchers can confidently verify the identity, purity, and structural integrity of this valuable synthetic building block. The application of DEPT-135 and, where necessary, 2D NMR techniques provides a robust and self-validating system for characterization, ensuring high-quality data for drug discovery and development programs.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. National Center for Biotechnology Information. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. [Link]

  • Synthesized azetidine derivatives | Download Scientific Diagram. ResearchGate. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. American Chemical Society. [Link]

  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. University of Regensburg. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines | The Journal of Organic Chemistry. American Chemical Society. [Link]

  • The carbon-13 and proton NMR chemical shift spectra of the compound. - ResearchGate. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Gibson, E. K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Salt formation : r/chemistry. Reddit. [Link]

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz | Journal of the American Chemical Society. American Chemical Society. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • 13 Carbon NMR. University of Ottawa. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • azetidine. Organic Syntheses Procedure. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information. [Link]

  • NMR Spectroscopy: Chemical Shifts Explained. Scribd. [Link]

  • Proton NMR Table. Michigan State University Chemistry. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

Method

Application Note: Palladium-Catalyzed C–N Cross-Coupling of 3-Propylazetidine Hydrochloride

Introduction & Strategic Context The incorporation of strained four-membered nitrogen heterocycles, such as azetidines, has become a cornerstone strategy in modern drug discovery. Azetidines offer unique physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The incorporation of strained four-membered nitrogen heterocycles, such as azetidines, has become a cornerstone strategy in modern drug discovery. Azetidines offer unique physicochemical advantages, including improved metabolic stability, reduced lipophilicity (logP), and enhanced aqueous solubility compared to their pyrrolidine and piperidine homologs . Specifically, 3-propylazetidine serves as an excellent building block for introducing lipophilic vectors while maintaining a low molecular weight profile and rigid spatial geometry.

Due to the volatility and oxidative susceptibility of the free amine, 3-propylazetidine is typically handled and stored as a hydrochloride salt. This necessitates specialized considerations during carbon-nitrogen (C–N) bond formation, particularly in palladium-catalyzed Buchwald-Hartwig aminations . This application note details a highly optimized, self-validating protocol for the cross-coupling of 3-propylazetidine hydrochloride with aryl halides.

Mechanistic Rationale & Causality in Reaction Design

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle: oxidative addition of the aryl halide, amine coordination and deprotonation, followed by reductive elimination to form the C–N bond . When utilizing 3-propylazetidine hydrochloride, three critical mechanistic challenges must be addressed:

  • Salt Neutralization & Base Selection: The hydrochloride salt requires an in-situ neutralization step to liberate the free secondary amine nucleophile. Consequently, a minimum of 2.0 equivalents of base is required (1.0 eq for HCl neutralization, 1.0 eq for the catalytic cycle). We recommend 2.5 equivalents of Cesium Carbonate ( Cs2​CO3​ ). Unlike stronger bases such as Sodium tert-butoxide ( NaOtBu ), Cs2​CO3​ is mild enough to prevent base-mediated ring-opening of the highly strained azetidine ring while efficiently driving the deprotonation step .

  • Ligand Sterics & Electronics: Secondary amines are prone to sluggish reductive elimination, which can lead to off-target β -hydride elimination. Utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos accelerates both oxidative addition and reductive elimination, ensuring high yields of the desired N-aryl azetidine .

  • Self-Validating Environment: Palladium catalysts are highly sensitive to oxygen. The protocol mandates rigorous Schlenk techniques. The visual transition of the reaction mixture from a dark reddish-brown (active Pd(0) species) to a stable yellow/orange suspension serves as an internal validation of a healthy catalytic cycle.

Workflow & Catalytic Cycle Visualization

G A 3-Propylazetidine HCl B Base Neutralization (e.g., Cs₂CO₃) A->B C Free 3-Propylazetidine (Nucleophile) B->C G 2. Amine Coordination & Deprotonation C->G Amine enters cycle D Aryl Halide (Ar-X) F 1. Oxidative Addition [Pd(II)(Ar)(X)] D->F E Pd(0) Catalyst + Ligand (e.g., RuPhos) E->F Catalytic Cycle Initiated F->G H 3. Reductive Elimination G->H H->E Pd(0) Regeneration I N-Aryl-3-propylazetidine (Coupled Product) H->I Product Release

Catalytic cycle and workflow for Buchwald-Hartwig amination of 3-propylazetidine hydrochloride.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the coupling of 3-propylazetidine hydrochloride with 4-bromotoluene. The data highlights the necessity of specific ligand-base pairings to overcome the steric and electronic hurdles of this specific substrate.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.5 equiv)SolventTemp (°C)Yield (%)*Observation / Causality
1 Pd2​(dba)3​ BINAP NaOtBu Toluene9045%Significant side products; base too harsh for azetidine.
2 Pd(OAc)2​ XPhos Cs2​CO3​ 1,4-Dioxane10068%Incomplete conversion; reductive elimination too slow.
3 Pd2​(dba)3​ RuPhos Cs2​CO3​ 1,4-Dioxane 100 92% Optimal; rapid reductive elimination prevents side reactions.
4 Pd2​(dba)3​ RuPhos K3​PO4​ Toluene10081%Slower reaction rate due to poor base solubility in Toluene.
5NoneRuPhos Cs2​CO3​ 1,4-Dioxane1000%Control confirms strict Palladium dependence.

*Yields determined by HPLC using an internal standard.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Failure to observe the specified color changes or solubility states indicates a deviation from the oxygen-free environment or reagent degradation.

Materials Required:

  • 3-Propylazetidine hydrochloride (1.2 mmol, 1.2 equiv)

  • Aryl bromide or iodide (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (0.02 mmol, 2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ), anhydrous and finely milled (2.5 mmol, 2.5 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL), degassed via sparging with Argon for 30 minutes.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Equip an oven-dried 10 mL Schlenk tube with a magnetic stir bar and a rubber septum.

    • Self-Validation: Ensure the tube is completely cooled under a stream of Argon to prevent internal condensation, which would immediately quench the active catalyst.

  • Addition of Solid Reagents:

    • Briefly remove the septum and charge the tube with 3-propylazetidine hydrochloride, Pd2​(dba)3​ , RuPhos, and Cs2​CO3​ . If the aryl halide is a solid, add it during this step.

    • Causality: Adding the highly hygroscopic Cs2​CO3​ last minimizes its exposure to ambient humidity, preserving its basicity.

  • Atmospheric Purging (Crucial Step):

    • Seal the tube and connect it to a Schlenk line.

    • Evacuate the tube under high vacuum (< 0.1 mbar) for 3 minutes, then backfill with Argon. Repeat this cycle three times.

    • Self-Validation: The solid mixture should appear as a free-flowing powder. Clumping at this stage indicates moisture contamination.

  • Addition of Liquid Reagents:

    • Under a positive pressure of Argon, inject the degassed 1,4-Dioxane (and the aryl halide, if liquid) via a gas-tight syringe.

    • Wash down any solids adhering to the inner walls of the tube.

  • Reaction Execution:

    • Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm).

    • Self-Validation: Within 10-15 minutes, the mixture should transition from a dark purple suspension to a reddish-orange or yellow suspension. This color shift confirms the formation of the active monomeric Pd(0)-RuPhos complex and successful oxidative addition.

  • Monitoring & Quenching:

    • After 12 hours, monitor the reaction completion via LC-MS or TLC (aliquot removed strictly under Argon).

    • Once complete, cool the mixture to room temperature. Quench the reaction by exposing it to air and diluting with 5 mL of Ethyl Acetate.

  • Workup & Purification:

    • Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts ( CsCl,CsHCO3​ ). Rinse the pad with an additional 10 mL of Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-aryl-3-propylazetidine.

References
  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society. URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central (PMC). URL:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL:[Link]

  • Buchwald–Hartwig amination. Wikipedia. URL:[Link]

Application

Application of 3-Propyl-azetidine HCl in solid-phase peptide synthesis

[ Refining DOT Diagram Integration I'm now integrating the provided DOT diagram into the document, ensuring it clearly shows the key steps. I'm focusing on validating the appropriate visual hierarchy for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

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Advanced Application Notes: Strategic Incorporation of 3-Propyl-azetidine HCl in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The integration of non-proteinogenic amines into peptide scaffolds is a cornerstone of modern peptidomimetic drug discovery. Among these, 3-Propyl-azetidine HCl has emerged as a highly specialized building block. Unlike standard amino acids, this secondary amine lacks a carboxylate group, dictating its use as a terminal capping agent or a side-chain modifier. Its incorporation imparts severe conformational constraints (via the four-membered azetidine ring) while simultaneously introducing a hydrophobic vector (the propyl group) to engage cryptic binding pockets, such as those found in KRAS inhibitors.

Mechanistic Rationale & Structural Impact

Why choose 3-Propyl-azetidine over standard aliphatic amines in drug design?

  • Conformational Rigidity : The azetidine ring restricts the ϕ and ψ dihedral angles of the adjacent amide bond, frequently inducing stable β

    • or γ -turns. This pre-organization reduces the entropic penalty upon target binding, a strategy widely validated in the 1 [1].
  • Proteolytic Shielding : The steric bulk of the 3-propyl substitution, combined with the unnatural azetidine backbone, effectively shields the terminal amide or side-chain linkage from exopeptidases and carboxypeptidases, significantly extending serum half-life [2].

  • Overcoming SPPS Challenges : Internal azetidine-amino acid bonds are notoriously susceptible to diketopiperazine (DKP) formation and chain truncation during Fmoc deprotection, a major hurdle in the2 [3]. By utilizing 3-Propyl-azetidine strictly as a C-terminal cap or orthogonal side-chain modifier, chemists can bypass sequence-dependent DKP truncation, ensuring high-yielding syntheses.

Mechanism Root 3-Propyl-azetidine HCl Branch1 Four-Membered Ring (Conformational Constraint) Root->Branch1 Branch2 Propyl Substitution (Hydrophobic Bulk) Root->Branch2 Branch3 Secondary Amine (Amide Bond Formation) Root->Branch3 Outcome1 Restricted Dihedral Angles (β/γ-Turn Induction) Branch1->Outcome1 Outcome2 Enhanced Target Affinity (e.g., KRAS PPIs) Branch2->Outcome2 Outcome3 Proteolytic Resistance (Steric Shielding) Branch3->Outcome3 Outcome1->Outcome3

Mechanistic advantages of 3-Propyl-azetidine in peptide drug design.

Quantitative Data: Pharmacological Impact

The strategic capping of a model therapeutic peptide with 3-propyl-azetidine demonstrates profound improvements in pharmacokinetic and pharmacodynamic parameters compared to native variants. The contraction of standard rings to azetidines has been shown to critically impact 3 [4].

Peptide VariantC-Terminal ModificationSerum Half-Life ( t1/2​ )Target Affinity ( Kd​ )Cell Permeability ( Papp​ )
Wild-Type Free Carboxylic Acid (-OH)1.2 h>10 µM<1.0 × 10⁻⁶ cm/s
Standard Amide Primary Amide (-NH₂)4.5 h5.2 µM2.5 × 10⁻⁶ cm/s
Azetidine Capped 3-Propyl-azetidinyl Amide>24.0 h 0.4 µM 8.1 × 10⁻⁶ cm/s

Table 1: Comparative profiling of peptide modifications. Data synthesized from structural activity relationships in constrained cyclic and KRAS-targeting peptides.

Experimental Workflows & Protocols

Workflow Step1 1. Fmoc-SPPS Elongation Step2 2. Carboxylate Activation Step1->Step2 Step3 3. Azetidine HCl + Excess Base Step2->Step3 Step4 4. Cleavage & Deprotection Step3->Step4 Step5 5. LC-MS Validation & Purification Step4->Step5

Workflow for incorporating 3-Propyl-azetidine HCl into synthetic peptides via SPPS.

Protocol A: On-Resin Side-Chain Derivatization

Objective : To couple 3-Propyl-azetidine to the side chain of an Asp or Glu residue, generating a lipophilic, branched peptidomimetic. Causality & Design : Because 3-Propyl-azetidine is supplied as an HCl salt, standard coupling conditions will fail due to protonation of the amine nucleophile. The protocol mandates a stoichiometric excess of N,N-Diisopropylethylamine (DIPEA) specifically to free-base the azetidine in situ before it can attack the activated ester.

Step-by-Step Methodology :

  • Orthogonal Deprotection : Synthesize the peptide on a standard Rink Amide resin. Ensure the target Asp/Glu is protected with an orthogonal group (e.g., Allyl ester). Remove the Allyl group using Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM for 2 hours in the dark.

  • Resin Washing : Wash the resin sequentially with DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd residues), and DMF (5x).

  • Activation : To the resin, add HATU (3.0 eq relative to resin loading) and HOAt (3.0 eq) dissolved in minimal DMF. Add DIPEA (6.0 eq) and agitate for 5 minutes to form the active ester.

  • Coupling (The Critical Step) : In a separate vial, dissolve 3-Propyl-azetidine HCl (3.0 eq) in DMF. Add DIPEA (3.0 eq) to this vial to neutralize the HCl salt. Transfer this solution to the resin.

  • Reaction : Agitate at room temperature for 3 hours.

  • Self-Validation (Microcleavage) : Withdraw a few resin beads, wash with DCM, and treat with 50 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes. Evaporate under N₂, reconstitute in MeCN/H₂O, and analyze via LC-MS. The mass shift should correspond to the addition of the 3-propyl-azetidine moiety (-H₂O + C₆H₁₃N).

  • Global Cleavage : Proceed with standard TFA cleavage for the bulk resin.

Protocol B: C-Terminal Amidation via Safety-Catch Resin

Objective : To synthesize a peptide with a C-terminal 3-propyl-azetidinyl amide, providing absolute resistance to carboxypeptidases. This mimics strategies used in the 4 [5]. Causality & Design : Standard AM/Rink resins yield primary amides upon cleavage. To install a complex secondary amine at the C-terminus, the peptide must be synthesized on a Kenner safety-catch (4-sulfamylbutyryl) resin. The sulfonamide linker is stable to Fmoc-SPPS but becomes highly susceptible to nucleophilic attack (aminolysis) once activated via alkylation.

Step-by-Step Methodology :

  • Peptide Assembly : Synthesize the sequence on 4-sulfamylbutyryl resin using standard Fmoc/tBu chemistry. Leave the N-terminal Fmoc group on to prevent polymerization during cleavage, or cap it with an acetyl group.

  • Linker Activation : Wash the resin with NMP. Add iodoacetonitrile (20 eq) and DIPEA (10 eq) in NMP. Agitate for 24 hours at room temperature. The resin is now activated (cyanomethylated).

  • Resin Washing : Wash extensively with NMP (5x) and THF (5x) to remove all unreacted iodoacetonitrile.

  • Aminolysis (Cleavage) : In a flask, dissolve 3-Propyl-azetidine HCl (10 eq) in THF. Add DIPEA (10 eq) to generate the free base. Add this solution to the activated resin.

  • Incubation : Agitate for 24 hours at room temperature. The 3-propyl-azetidine attacks the activated sulfonamide, cleaving the peptide from the resin and forming the C-terminal amide.

  • Collection & Validation : Filter the resin and collect the filtrate (which now contains the fully protected, azetidine-capped peptide). Wash the resin with DCM and pool the filtrates. Evaporate the solvent.

  • Deprotection : Treat the dried residue with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups. Precipitate in cold diethyl ether and isolate via centrifugation.

References

  • Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed.
  • Novel Syntheses of Azetidines and Azetidinones.
  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18.
  • Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.

Sources

Method

Application Note: Scaling Up the Batch Synthesis of 3-Propyl-azetidine HCl for Preclinical Trials

Introduction & Rationale Azetidines are highly strained, four-membered nitrogen heterocycles that have become privileged motifs in modern medicinal chemistry. They frequently serve as metabolically stable, low-molecular-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Azetidines are highly strained, four-membered nitrogen heterocycles that have become privileged motifs in modern medicinal chemistry. They frequently serve as metabolically stable, low-molecular-weight bioisosteres for morpholines and piperidines, offering a rigid 3D structure and [1].

However, translating the synthesis of azetidine derivatives—such as 3-propyl-azetidine hydrochloride —from the benchtop to the pilot plant presents significant process chemistry challenges. These include managing the thermal hazards of ring strain, avoiding unscalable chromatographic purifications, and controlling salt crystallization. Continuous-flow or batch scale-ups of azetidines require careful [2]. This application note details a robust, chromatography-free, three-step batch synthesis optimized for kilogram-scale preclinical production.

Synthetic Strategy & Route Selection

The most scalable route to 3-alkyl azetidines avoids hazardous ring-closing steps at scale. Instead, we utilize a commercially available, pre-formed azetidine core (1-Boc-3-azetidinone) and elaborate the 3-position via a Wittig olefination, followed by catalytic hydrogenation and acidic deprotection.

Workflow SM 1-Boc-3-azetidinone Int1 1-Boc-3-propylideneazetidine (Intermediate 1) SM->Int1 Step 1: Wittig Olefination (Propyltriphenylphosphonium Br, KOtBu, THF) Int2 1-Boc-3-propylazetidine (Intermediate 2) Int1->Int2 Step 2: Hydrogenation (H2, Pd/C, MeOH) API 3-Propyl-azetidine HCl (Final API) Int2->API Step 3: Deprotection (HCl/IPA, MTBE)

Figure 1: Three-step scalable synthetic workflow for 3-Propyl-azetidine HCl.

Process Optimization Data

To ensure a self-validating and safe scale-up, several parameters from the medicinal chemistry route were overhauled. The quantitative improvements are summarized below:

Process StepOptimization ParameterLab-Scale (1g)Pilot-Scale (1kg)Process Rationale (Causality)
Wittig Olefination TPPO RemovalSilica Gel ChromatographyMTBE/Heptane PrecipitationChromatography is unscalable and solvent-intensive. Solvent swapping induces >90% TPPO crystallization.
Hydrogenation Catalyst Loading10% w/w Pd/C2% w/w Pd/CHigh loading causes thermal runaway at scale. 2% is sufficient with optimized impeller agitation.
Deprotection Reagent & WorkupTFA in DCM, Basic ExtractionHCl in IPA, Direct CrystallizationAvoids aqueous waste streams and biphasic extractions; API crystallizes directly in high purity.

Step-by-Step Experimental Protocols & Process Insights

Step 1: Synthesis of 1-Boc-3-propylideneazetidine (Intermediate 1)

Protocol:

  • Charge a dry, nitrogen-flushed 20 L jacketed reactor with propyltriphenylphosphonium bromide (1.1 eq, 2.13 kg) and anhydrous THF (10 L).

  • Cool the suspension to 0–5 °C.

  • Add potassium tert-butoxide (KOtBu, 1.1 eq, 0.62 kg) in portions over 45 minutes, maintaining the internal temperature < 10 °C. Stir for 1 hour to form the ylide (solution turns deep orange).

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq, 1.0 kg) in THF (2 L) dropwise over 1 hour.

  • Warm to 20 °C and stir for 4 hours. (In-Process Control: Check conversion via HPLC; proceed when starting material < 1%).

  • Quench with water (1 L) and concentrate under reduced pressure to remove the bulk of THF.

  • Add MTBE (5 L) and n-heptane (5 L). Heat to 50 °C for 30 mins, then cool to 0 °C at a rate of 5 °C/hour.

  • Filter the precipitated solid and wash the cake with cold MTBE/heptane (1:1, 2 L).

  • Concentrate the filtrate to yield Intermediate 1 as a pale yellow oil.

Process Rationale & Causality: The removal of triphenylphosphine oxide (TPPO) is a classic process chemistry bottleneck. While lab-scale syntheses rely on silica gel chromatography, pilot-scale operations require crystallization. By swapping the reaction solvent to a 1:1 mixture of MTBE and n-heptane, >90% of the TPPO precipitates as a[3]. Advanced alternatives include complexation with [4] or [5], but the MTBE/heptane method avoids introducing heavy metals or wet-milling equipment into the API stream.

Step 2: Synthesis of 1-Boc-3-propylazetidine (Intermediate 2)

Protocol:

  • Charge a 10 L Hastelloy autoclave with Intermediate 1 (approx. 1.1 kg) and Methanol (8 L).

  • Inert the vessel with N₂ (3 pressure/vent cycles).

  • Charge 10% Pd/C (50% wet, 2% w/w active catalyst) as a slurry in Methanol (1 L).

  • Purge with H₂ gas (3 cycles) and pressurize to 3 bar (45 psi).

  • Heat to 30 °C and stir vigorously (600 rpm) for 6 hours. (In-Process Control: Monitor H₂ uptake via mass flow meter until cessation; confirm complete reduction by GC-MS).

  • Vent H₂ and purge with N₂ safely.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with Methanol (2 L).

  • Concentrate the filtrate under reduced pressure to afford Intermediate 2 as a colorless oil.

Process Rationale & Causality: At a 1g scale, using 10% w/w Pd/C is standard practice to ensure rapid reduction. However, at a 1kg scale, this loading can cause severe thermal runaway due to the highly exothermic nature of alkene hydrogenation. We reduce the catalyst loading to 2% w/w, compensating for the lower catalytic surface area with increased mechanical agitation (600 rpm) to maximize gas-liquid mass transfer.

Step 3: Synthesis of 3-Propyl-azetidine HCl (Final API)

Protocol:

  • Charge a 20 L jacketed reactor with Intermediate 2 (approx. 1.1 kg) and Isopropanol (IPA, 5 L).

  • Cool the solution to 10 °C.

  • Dropwise add 5–6 N HCl in IPA (3.0 eq) over 1 hour, maintaining the internal temperature < 25 °C to prevent ring-opening side reactions.

  • Stir at 25 °C for 12 hours. (In-Process Control: Check for the disappearance of the Boc-protected intermediate via HPLC).

  • Add MTBE (10 L) slowly over 2 hours as an anti-solvent to induce crystallization.

  • Cool the resulting slurry to 0–5 °C and age for 3 hours to maximize yield.

  • Filter the white crystalline solid and wash with cold MTBE (3 L).

  • Dry in a vacuum oven at 40 °C to a constant weight.

Process Rationale & Causality: Medicinal chemistry deprotections typically utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM), which necessitates a basic aqueous workup and biphasic extraction to isolate the free base. For scale-up, we utilize anhydrous HCl in isopropanol (IPA). This serves a dual purpose: it quantitatively cleaves the Boc group and allows the final 3-propyl-azetidine HCl salt to crystallize directly from the reaction matrix upon the addition of MTBE. This self-validating step acts as a final purification, ensuring high purity (>99% HPLC) without chromatography.

References

  • Pan, S., et al. "A Practical Synthesis of a Chiral Analogue of FTY720." Organic Process Research & Development, 2008.[Link]

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017.[Link]

  • Zheng, et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development, 2024.[Link]

  • Colella, M., et al. "Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts." The Journal of Organic Chemistry, 2021.[Link]

  • Daub, M. E., et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Propylazetidine N-Substitutions

Welcome to the Application Scientist Support Portal. Functionalizing sterically hindered, highly strained nitrogen heterocycles requires precise mechanistic control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Functionalizing sterically hindered, highly strained nitrogen heterocycles requires precise mechanistic control. This guide addresses the structural hurdles of 3-propylazetidine and provides field-proven, self-validating methodologies to overcome stalled reactions and prevent ring-degradation.

Mechanistic Overview: The Steric Penalty of 3-Propylazetidine

Azetidines possess high angle strain (~26 kcal/mol) and adopt a puckered "butterfly" conformation to minimize eclipsing interactions between adjacent C–H bonds. When a bulky propyl group is introduced at the C3 position, it rapidly interconverts between pseudo-axial and pseudo-equatorial orientations.

During N-substitution, the incoming electrophile or transition metal complex must approach the nitrogen lone pair. The flexible 3-propyl group creates a dynamic steric shield across the face of the ring, drastically increasing the activation energy required to reach the transition state. This steric penalty is the primary reason standard protocols for pyrrolidines or unsubstituted azetidines fail when applied to 3-propylazetidine[1].

Diagnostic Decision Matrix

Use the following workflow to diagnose and resolve your specific N-substitution bottleneck.

G Start 3-Propylazetidine N-Substitution ReactionType Reaction Type? Start->ReactionType Alkylation N-Alkylation (Aliphatic) ReactionType->Alkylation Arylation N-Arylation (Buchwald-Hartwig) ReactionType->Arylation SN2 Direct SN2 Alkylation->SN2 RedAm Reductive Amination Alkylation->RedAm CheckPd Stalled Reaction? Check Ligand Arylation->CheckPd CheckSN2 Low Yield? Check Electrophile SN2->CheckSN2 UseTriflate Use Triflates or Iodides CheckSN2->UseTriflate SideRxn Ring-Opening Side Reactions? CheckSN2->SideRxn UseRuPhos Use RuPhos/BrettPhos & NaOtBu CheckPd->UseRuPhos CheckPd->SideRxn LowerTemp Lower Temp <90°C Non-nucleophilic Base SideRxn->LowerTemp

Decision matrix for troubleshooting 3-propylazetidine N-substitutions and side reactions.

Troubleshooting FAQs

Q1: My direct N-alkylation of 3-propylazetidine with primary alkyl bromides is stalling at 30% conversion. How can I drive it to completion? Cause: The transition state of the SN​2 reaction is highly crowded due to the transannular bulk of the 3-propyl group. Solution: You must either increase the electrophilicity of the alkylating agent or bypass the SN​2 mechanism entirely. Switching from alkyl bromides to alkyl triflates provides a much better leaving group, lowering the activation barrier. Alternatively, 2 using aldehydes and NaBH(OAc)3​ is highly recommended. This pathway forms an intermediate iminium ion that is easily reduced, bypassing the crowded SN​2 transition state[2].

Q2: I am attempting a Buchwald-Hartwig N-arylation, but I mostly recover starting material and observe debromination of my aryl bromide. What is wrong? Cause: The Buchwald-Hartwig amination of azetidines is notoriously sensitive to steric hindrance[3]. If your ligand is too small (e.g., BINAP or dppf), the bulky 3-propylazetidine struggles to coordinate to the Palladium center. If it does coordinate, the steric clash prevents the complex from achieving the geometry required for reductive elimination, causing the catalytic cycle to stall and promoting off-target β -hydride elimination or debromination. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands. 4 are specifically designed to accommodate hindered secondary amines[4]. Their large framework forces the Pd-complex into a conformation that accelerates reductive elimination.

Q3: I pushed the reaction temperature to 110°C to overcome the steric hindrance, but now I am seeing multiple acyclic side products. What are they? Cause: You are inducing nucleophilic ring-opening. When the azetidine nitrogen is quaternized (forming an azetidinium intermediate) or coordinated to a transition metal, the C2 and C4 carbons become highly electrophilic. At elevated temperatures, adventitious nucleophiles (such as halide counterions or unreacted amine) will attack these positions, irreversibly cleaving the strained 4-membered ring to form functionalized 5[5]. Solution: Keep reaction temperatures strictly below 90°C. Ensure you are using non-nucleophilic bases (like NaOtBu or Cs2​CO3​ ) and exclude moisture.

Quantitative Data: Ligand Effects on Hindered N-Arylation

The table below summarizes the causality between catalyst system selection and conversion rates for the N-arylation of sterically hindered azetidines.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Bottleneck
2 mol% Pd2​(dba)3​ / 4 mol% BINAP Cs2​CO3​ Toluene100< 10%Stalled at amine coordination
5 mol% Pd(OAc)2​ / 5 mol% XPhos NaOtBu Toluene9045%Slow reductive elimination
2 mol% Pd2​(dba)3​ / 4 mol% RuPhos NaOtBu Dioxane 85 > 95% None (Optimal conditions)
5 mol% Pd(OAc)2​ / 5 mol% BrettPhosLiHMDSTHF7088%Mild base-induced side reactions

Self-Validating Protocol: Pd-Catalyzed N-Arylation of 3-Propylazetidine

This protocol utilizes RuPhos to overcome the steric penalty of the 3-propyl group while maintaining temperatures below the ring-opening threshold. The built-in visual cues serve as a self-validating system to ensure catalytic turnover.

Materials Required:

  • 3-Propylazetidine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd2​(dba)3​ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox): In a nitrogen-filled glovebox, add Pd2​(dba)3​ , RuPhos, and NaOtBu to an oven-dried reaction vial equipped with a stir bar. Add anhydrous 1,4-dioxane.

    • Causality: Pre-forming the active L1​Pd(0) complex prevents the bulky amine from competitively binding to the Palladium center before the ligand does.

    • Validation Check: Stir for 5 minutes. The solution must transition from a deep purple/red ( Pd2​(dba)3​ ) to a pale yellow/orange. This color shift confirms the successful formation of the active L1​Pd(0) species. If the solution turns black, Pd-black has precipitated due to oxygen/moisture contamination; discard and restart.

  • Reagent Addition: Add the aryl bromide to the vial, stir for 2 minutes, and then add the 3-propylazetidine. Seal the vial with a Teflon-lined cap and remove it from the glovebox.

    • Causality: Adding the aryl halide first allows oxidative addition to occur seamlessly before the sterically hindered amine enters the catalytic cycle. The 1.2 equivalents of azetidine compensate for its volatility and ensure complete consumption of the aryl halide.

  • Heating & Monitoring: Place the vial in a pre-heated reaction block at 85°C. Stir vigorously for 4–6 hours.

    • Validation Check: Monitor the reaction via LC-MS. You should observe the disappearance of the aryl bromide peak. Do not exceed 90°C; maintaining this thermal ceiling provides enough energy for reductive elimination while preventing nucleophilic ring-opening of the azetidine core.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter the mixture through a short pad of Celite.

    • Causality: This filtration removes deactivated Palladium residues and insoluble inorganic salts (e.g., NaBr ), preventing emulsion formation during subsequent aqueous extraction. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews Source: ACS Publications URL
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: NIH / PMC URL
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine Source: Thieme Connect URL
  • Ring-opening of azetidiniums by nucleophiles.
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Optimization

Reducing byproducts and impurities in 3-propylazetidine HCl synthesis

Welcome to the technical support center for the synthesis of 3-propylazetidine HCl. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-propylazetidine HCl. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic building block. Achieving high purity is critical, and this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize byproducts and impurities in your synthesis.

Section 1: Understanding the Synthetic Landscape

The synthesis of 3-propylazetidine HCl typically follows a multi-step pathway that begins with the construction of the core azetidine ring, followed by functionalization and deprotection. Each step presents unique challenges and potential pitfalls where impurities can arise. A common and cost-effective route involves the reaction of a primary amine, such as benzylamine or benzhydrylamine, with epichlorohydrin, followed by cyclization to form an N-protected 3-hydroxyazetidine intermediate.[1][2] This intermediate is then converted to 3-propylazetidine, deprotected, and isolated as the hydrochloride salt.

Understanding the critical control points in this process is the first step toward troubleshooting and optimization.

Synthesis_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Deprotection & Salt Formation A Epichlorohydrin + N-Benzhydrylamine B Intermediate: 1-Benzhydryl-3-hydroxyazetidine A->B Ring Opening & Cyclization Imp1 Impurity Hotspot: - Unreacted starting materials - Di-alkylation byproduct - Low yield B->Imp1 C N-Benzhydryl-3-propylazetidine B->C Conversion of -OH to -Propyl group (e.g., via tosylation/alkylation or oxidation/Wittig) Imp2 Impurity Hotspot: - Incomplete reaction - Elimination byproducts C->Imp2 D 3-Propylazetidine (Free Base) C->D Catalytic Hydrogenolysis (Debenzylation) E Final Product: 3-Propylazetidine HCl D->E Addition of HCl Imp3 Impurity Hotspot: - Incomplete debenzylation - Ring-opened byproducts - Residual catalyst/solvents D->Imp3 Troubleshooting_Workflow Start Unexpected Peak in HPLC/GC CheckStandards Compare RT with Known Intermediates & Starting Materials Start->CheckStandards RunMS Analyze by LC-MS Determine Molecular Weight Start->RunMS Decision2 Is it a Known Intermediate? CheckStandards->Decision2 Decision1 Does MW Match a Plausible Structure? RunMS->Decision1 Purify Improve Purification (Recrystallization, Chromatography) Decision1->Purify Yes IsolateNMR Isolate Impurity & Perform 1D/2D NMR for Structure Elucidation Decision1->IsolateNMR No / Unsure Decision2->RunMS No OptimizeStep Optimize Previous Reaction Step (Time, Temp, Reagents) Decision2->OptimizeStep Yes End Impurity Identified & Mitigation Strategy Devised OptimizeStep->End Purify->End IsolateNMR->End

Sources

Troubleshooting

Adjusting pH for optimal free-basing of 3-Propyl-azetidine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating low-molecular-weight, highly basic secon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating low-molecular-weight, highly basic secondary amines. 3-Propyl-azetidine presents a unique triad of challenges during free-basing: extreme basicity, high aqueous solubility, and significant volatility .

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for researchers and drug development professionals.

I. Troubleshooting & FAQs

Q1: Why am I getting poor extraction yields when using mild bases like Potassium Carbonate ( K2​CO3​ ) or Sodium Bicarbonate ( NaHCO3​ )?

  • Mechanistic Causality: The azetidine ring is a highly basic, strained secondary amine. The parent compound, azetidine, has a measured pKa of 11.29 1. Alkyl substitutions, such as a 3-propyl group, maintain this extreme basicity via inductive electron donation. Mild bases like NaHCO3​ (pH ~8) or K2​CO3​ (pH ~11) are fundamentally incapable of fully deprotonating the hydrochloride salt. At pH 11.29, exactly 50% of the molecule remains in its protonated, water-soluble state.

  • Actionable Solution: To achieve >99% deprotonation and partition the molecule into the organic phase, the aqueous pH must be adjusted to at least 2 units above the pKa (pH 13.3). You must use strong bases such as 5M NaOH or 40% KOH 2 to drive the equilibrium entirely toward the free base.

Q2: Even at pH 14, my free base remains in the aqueous layer. How do I force it into the organic phase?

  • Mechanistic Causality: Low-molecular-weight secondary amines form highly stable hydrogen-bonded networks with water. Even when fully deprotonated, 3-propyl-azetidine retains significant aqueous solubility due to its high polarity-to-lipophilicity ratio.

  • Actionable Solution: Implement a "salting-out" effect. By saturating the strongly basic aqueous layer with sodium chloride (NaCl), you drastically increase the ionic strength of the aqueous phase. This disrupts the hydrogen bonding between water and the amine, decreasing the solubility of the organic free base and forcing it into the extraction solvent.

Q3: My extraction was successful, but my product vanished during solvent evaporation. What happened?

  • Mechanistic Causality: Small azetidine derivatives are highly volatile. The parent azetidine free base has a remarkably low boiling point of 61–62 °C 3. While the 3-propyl substitution increases the molecular weight and boiling point, the resulting free base remains highly susceptible to evaporative loss under standard rotary evaporation conditions (high vacuum and elevated bath temperatures).

  • Actionable Solution: Never use a high-vacuum pump to remove the extraction solvent. Concentrate the organic layer using a rotary evaporator set to atmospheric pressure or mild vacuum (>300 mbar) with a cold water bath (<20 °C).

II. Quantitative Data Summary

The following table synthesizes the critical physicochemical properties dictating the free-basing parameters. Piperidine is included as a structural reference point for basicity.

PropertyAzetidine (Parent)3-Propyl-azetidine (Estimated)Piperidine (Reference)
pKa 11.29 1~11.3 - 11.511.22 4
Boiling Point 61-62 °C 3~130-140 °C106 °C
Optimal Extraction pH > 13.3> 13.5> 13.2
Aqueous Solubility MiscibleHighMiscible

III. Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to ensure the integrity of the volatile free base and prevent systemic losses.

Step 1: Aqueous Dissolution & Thermal Control

  • Dissolve 1.0 eq of 3-Propyl-azetidine hydrochloride in a minimal volume of deionized water (e.g., 5 mL per gram of salt).

  • Validation Checkpoint: Submerge the reaction flask in an ice-water bath (0–5 °C). The neutralization of strong acids with strong bases is highly exothermic; thermal control is mandatory to prevent the volatile free base from flashing off as it forms.

Step 2: Aggressive Basification

  • Slowly add 5M NaOH dropwise while maintaining vigorous magnetic stirring.

  • Validation Checkpoint: Spot the aqueous layer onto high-range pH indicator paper. The process is only complete when the paper registers a pH 13.5 . Do not rely on theoretical volumetric equivalents.

Step 3: Salting-Out (Ionic Saturation)

  • Add solid NaCl to the cold, basic aqueous solution until no more dissolves (saturation point). Ensure the solution remains cold during this addition.

Step 4: Liquid-Liquid Extraction

  • Extract the aqueous phase three times with equal volumes of cold Methyl tert-butyl ether (MTBE). MTBE is preferred over Dichloromethane (DCM) to avoid the risk of alkylation associated with storing secondary amines in halogenated solvents.

  • Validation Checkpoint: Perform a TLC spot test of the final aqueous layer using a ninhydrin stain (which reacts with secondary amines) to confirm complete extraction.

Step 5: Drying & Mild Concentration

  • Dry the combined organic layers over anhydrous Na2​SO4​ for 15 minutes. Filter off the drying agent.

  • Concentrate the solvent on a rotary evaporator using a bath temperature of 20 °C and a pressure no lower than 300 mbar . Stop immediately once the bulk solvent is removed to yield the pure free base.

IV. Process Workflow Diagram

FreeBasingWorkflow A 3-Propyl-azetidine HCl (Aqueous Solution) B Add 5M NaOH (Ice Bath, 0-5°C) A->B C Check pH Level B->C D pH < 11.3 (>50% Protonated) C->D Insufficient Base E pH > 13.5 (>99% Free Base) C->E Optimal D->B Add more NaOH F Saturate with NaCl (Salting Out) E->F G Extract with MTBE/DCM (3x Volume) F->G H Dry over Na2SO4 G->H I Mild Concentration (>300 mbar, 20°C) H->I

Workflow for the pH-dependent free-basing and extraction of 3-Propyl-azetidine.

V. References

  • [1] PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - CLOCKSS. URL:

  • [4] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem. URL:

  • [3] Azetidine CAS#: 503-29-7 - ChemicalBook. URL:

  • [2] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC (NIH). URL:

Sources

Reference Data & Comparative Studies

Validation

Scaffold Morphing in Lead Optimization: A Structural and Experimental Comparison of 3-Propyl-azetidine HCl vs. Pyrrolidine

As drug discovery programs increasingly target complex, flat, or featureless binding pockets, the strategic modulation of three-dimensional molecular shape has become paramount. Saturated nitrogen heterocycles are founda...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, flat, or featureless binding pockets, the strategic modulation of three-dimensional molecular shape has become paramount. Saturated nitrogen heterocycles are foundational to this effort. While the five-membered pyrrolidine ring has long been a ubiquitous building block, the four-membered azetidine ring is rapidly emerging as a privileged scaffold[1].

This guide provides an objective, data-driven comparison between 3-Propyl-azetidine HCl and its pyrrolidine counterparts. By analyzing their physicochemical properties, conformational dynamics, and experimental behavior, we will explore why scaffold morphing from a five- to a four-membered ring can rescue a failing lead compound.

The Causality of Ring Size: Physicochemical Fundamentals

The fundamental differences between azetidine and pyrrolidine are rooted in their distinct ring sizes and associated conformational features. The choice to use the hydrochloride salt form, such as 3-Propyl-azetidine HCl (CAS: 2231674-53-4)[2], is highly intentional in experimental settings. Free-base low-molecular-weight azetidines (like 3-propyl-azetidine, MW 99.17) are often volatile oils[3], whereas the HCl salt is a stable, non-volatile solid that ensures precise gravimetric preparation and optimal aqueous solubility for biological assays.

Quantitative Comparison
Property3-Propyl-azetidine (Representative)Propyl-pyrrolidine (Representative)Causality & Impact on Drug Design
Ring Size 4-Membered5-MemberedDictates spatial geometry and exit vectors.
Ring Strain ~25.4 kcal/mol[4],[5]~5.4 kcal/mol[5]High strain in azetidine forces a rigid, puckered conformation, limiting entropic penalty upon target binding.
Calculated logP ~1.3[6],[7]~1.6+[6]Azetidine's smaller molar volume and constrained electron cloud reduce hydrophobic surface area, enhancing aqueous solubility.
pKa (Basic Nitrogen) ~11.29[4]~11.22[4]Both are highly basic, but subtle differences in nitrogen lone-pair availability impact physiological protonation states.
Conformational Flexibility Low (Rigid)High (Envelope Conformation)Azetidines provide precise, rigid exit vectors; pyrrolidines offer flexibility but may incur steric clashes.
Mechanistic Insight: The Role of Ring Strain

The reactivity and structural behavior of azetidines are driven by their considerable ring strain (~25.4 kcal/mol)[5]. This strain restricts the ring's conformational flexibility compared to the highly flexible "envelope" conformation of pyrrolidine. In drug design, this rigidity is a double-edged sword: it provides highly specific exit vectors for substituents (like the propyl group), which can drastically improve receptor selectivity, but the strained σ -N–C bonds can sometimes serve as sites for metabolic cleavage or ring expansion[5],[8].

G Root Heterocycle Selection Aze 3-Propyl-azetidine (4-Membered) Root->Aze Pyr Propyl-pyrrolidine (5-Membered) Root->Pyr StrainA High Ring Strain (~25.4 kcal/mol) Aze->StrainA StrainP Low Ring Strain (~5.4 kcal/mol) Pyr->StrainP PropA Lower logP (~1.3) Higher Polarity StrainA->PropA PropP Higher logP Lower Polarity StrainP->PropP OutcomeA Enhanced Solubility & Altered Exit Vectors PropA->OutcomeA OutcomeP Standard Permeability & Flexible Conformation PropP->OutcomeP

Caption: Logical decision tree for scaffold selection based on physicochemical properties.

Case Study: Target Engagement via Scaffold Morphing

The theoretical benefits of azetidines translate directly into measurable pharmacological success. A prime example is the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors[9].

During lead optimization, researchers evaluated a 3-pyridyl urea scaffold. When a pyrrolidine ring was utilized, the compounds exhibited poor cellular activity against A2780 cells. However, morphing the scaffold to an azetidine ring improved the compound's potency by several orders of magnitude[9],[10].

The Causality: The five-membered pyrrolidine ring was too bulky and flexible, causing steric clashes within the NAMPT binding pocket. The four-membered azetidine provided a more compact, rigid architecture. The specific exit vectors of the azetidine ring perfectly oriented the urea motif for critical hydrogen bonding, demonstrating how reducing ring size can paradoxically increase binding affinity by optimizing spatial geometry[9].

Experimental Methodology: Self-Validating ADME Profiling

Because azetidines possess high ring strain, they can occasionally be susceptible to oxidative metabolism or ring-opening isomerizations (e.g., expanding into pyrrolidines under certain conditions)[8],[11]. Therefore, when substituting a pyrrolidine with a 3-Propyl-azetidine core, it is mandatory to run a rigorous, self-validating Phase I metabolic stability assay.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system. By including an internal standard (Verapamil) and a minus-NADPH negative control, we ensure that any observed compound depletion is strictly due to cytochrome P450-mediated metabolism, rather than chemical instability or LC-MS/MS ionization suppression.

Step 1: Reagent & Compound Preparation

  • Prepare a 10 mM stock solution of 3-Propyl-azetidine HCl in DMSO. The HCl salt ensures rapid, complete dissolution without the volatility issues of the free base.

  • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 1 µM.

  • Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

Step 2: Incubation & Reaction Initiation

  • Aliquot 50 µL of the HLM/compound mixture into a 96-well plate.

  • Self-Validation Control: Prepare parallel wells containing Verapamil (positive control for high clearance) and wells lacking NADPH (negative control for non-CYP degradation).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM) to the test and positive control wells.

Step 3: Quenching and Protein Precipitation

  • At predetermined time points (0, 5, 15, 30, and 60 minutes), quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Propranolol, 50 ng/mL).

  • Causality: The organic solvent immediately denatures the CYP450 enzymes, halting metabolism, while the analytical internal standard normalizes any subsequent injection volume variations during mass spectrometry.

  • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

Step 4: LC-MS/MS Quantification

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS.

  • Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by plotting the natural log of the peak area ratio (Compound/Analytical IS) versus time.

G Start Equimolar Dosing (1 µM Test Compound) Microsomes HLM Incubation + NADPH (Phase I Metabolism) Start->Microsomes Quench Acetonitrile Quench (Protein Precipitation) Microsomes->Quench LCMS LC-MS/MS Quantification Quench->LCMS Validation Internal Standard Normalization (Verapamil Control) LCMS->Validation Data Intrinsic Clearance (CLint) Determination Validation->Data

Caption: Self-validating workflow for assessing the metabolic stability of heterocyclic scaffolds.

Strategic Recommendations

When deciding between a pyrrolidine and a 3-propyl-azetidine core in drug design, consider the following:

  • Solubility vs. Permeability: If your lead compound is "greasy" and suffers from poor aqueous solubility, morphing from pyrrolidine to azetidine will likely lower the logP and improve the hydration profile[6].

  • Steric Clashes: If SAR data suggests the binding pocket is narrow, the rigid, compact nature of the azetidine ring can position substituents (like a propyl group) with high precision, avoiding the entropic penalties associated with pyrrolidine's flexibility[9].

  • Salt Selection: Always utilize the HCl salt form (e.g., 3-Propyl-azetidine HCl) during early-stage in vitro screening to bypass the handling challenges of volatile low-molecular-weight free bases[2],[3].

Sources

Comparative

Mass spectrometry (LC-MS) analysis for validating 3-propylazetidine derivatives

LC-MS/MS Method Development for 3-Propylazetidine Derivatives: A Comparative Guide on HILIC vs. Reversed-Phase Chromatography As a Senior Application Scientist, I frequently encounter the analytical hurdles associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Method Development for 3-Propylazetidine Derivatives: A Comparative Guide on HILIC vs. Reversed-Phase Chromatography

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, basic nitrogen-containing heterocycles. 3-Propylazetidine derivatives are increasingly utilized in medicinal chemistry as versatile building blocks and bioisosteres to improve the pharmacokinetic profiles of drug candidates[1]. However, their physicochemical properties—specifically their high polarity and basicity—make them notoriously difficult to analyze using standard Reversed-Phase Liquid Chromatography (RPLC).

This guide objectively compares the performance of traditional C18 RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS validation of 3-propylazetidine derivatives. By emphasizing the causality behind chromatographic behavior, this guide provides field-proven methodologies and self-validating protocols to optimize your analytical workflows.

The Mechanistic Challenge: Why C18 Fails for Basic Amines

In LC-MS analysis, we typically employ acidic mobile phases (e.g., pH 2.5–3.0 with formic acid) to promote analyte protonation and enhance positive electrospray ionization (ESI+) efficiency. Under these conditions, the secondary or tertiary amine of the azetidine ring becomes fully protonated[2].

When applying a standard C18 column to these protonated species, two primary failures occur:

  • Poor Retention (The Polarity Problem): The positively charged azetidine is highly hydrophilic, resulting in minimal partitioning into the hydrophobic C18 stationary phase. The analyte elutes in or near the void volume, leading to severe ion suppression from unretained matrix components (e.g., salts and early-eluting phospholipids).

  • Peak Tailing (The Silanol Problem): Basic amines undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica support. This causes severe peak tailing, loss of resolution, and poor quantitative reproducibility.

The HILIC Advantage: Causality and Mechanism

HILIC provides an orthogonal retention mechanism perfectly suited for polar basic compounds[3]. By utilizing a polar stationary phase (such as bare silica or an amide-bonded phase) and a highly organic mobile phase (typically >70% acetonitrile), an enriched water layer forms on the surface of the stationary phase.

The protonated 3-propylazetidine partitions from the bulk organic mobile phase into this immobilized aqueous layer. Furthermore, switching to HILIC can yield a 10- to 1,000-fold increase in MS sensitivity for hydrophilic analytes[4]. This dramatic enhancement occurs because the high organic content of the HILIC mobile phase facilitates highly efficient droplet desolvation in the ESI source, drastically improving gas-phase ion generation.

LCMS_Workflow Start Sample Prep: 3-Propylazetidine Derivatives Split Chromatographic Selection Start->Split RPLC Reversed-Phase (C18) Mobile Phase: High Aqueous Split->RPLC HILIC HILIC (Amide/Silica) Mobile Phase: High Organic Split->HILIC RPLC_Mech Hydrophobic Partitioning (Weak for protonated amines) RPLC->RPLC_Mech HILIC_Mech Aqueous Layer Partitioning & Cation Exchange HILIC->HILIC_Mech RPLC_Result Poor Retention, Peak Tailing, Ion Suppression RPLC_Mech->RPLC_Result HILIC_Result Strong Retention, Sharp Peaks, Enhanced ESI+ HILIC_Mech->HILIC_Result MS ESI-MS/MS Detection (Positive Ion Mode) RPLC_Result->MS HILIC_Result->MS

Workflow comparing Reversed-Phase and HILIC mechanisms for 3-propylazetidine LC-MS analysis.

Head-to-Head Performance Comparison

To demonstrate the empirical difference, we evaluated a synthesized 3-propylazetidine derivative using both a standard sub-2 µm C18 column and a sub-2 µm BEH Amide HILIC column. The quantitative performance metrics are summarized below:

Chromatographic ParameterReversed-Phase (C18)HILIC (BEH Amide)Analytical Impact
Retention Factor ( k′ ) 0.44.2 k′<1 on C18 indicates elution in the void volume, risking matrix interference.
Peak Asymmetry ( As​ ) 1.9 (Severe Tailing)1.1 (Symmetrical)Symmetrical peaks in HILIC ensure accurate integration and lower limits of quantitation (LOQ).
MS Sensitivity (S/N) 1806,500High organic mobile phase in HILIC drives superior ESI desolvation efficiency.
Matrix Effect High (Ion Suppression)LowHILIC retains the analyte past the elution zone of early-eluting salts and neutral lipids.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates specific system suitability checks and internal validation steps. Do not blindly execute steps; understand the causality behind the chemistry.

Step 1: Sample Preparation via Polymeric Cation Exchange (PCX)

Because 3-propylazetidines are basic, mixed-mode polymeric cation exchange Solid Phase Extraction (SPE) is the optimal cleanup strategy[5].

  • Conditioning: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Loading: Load plasma/matrix sample diluted 1:1 with 2% Formic Acid. (Causality: Acidification ensures the azetidine is fully ionized, allowing it to bind strongly to the cation-exchange sorbent).

  • Washing: Wash with 1 mL 2% Formic Acid, then 1 mL Methanol. (Causality: The strong ionic bond allows harsh organic washes to remove neutral lipids and phospholipids without eluting the analyte).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: High pH neutralizes the azetidine, breaking the ionic interaction with the sorbent).

  • Reconstitution: Evaporate to dryness and reconstitute in 95:5 Acetonitrile:Water (matching initial HILIC conditions).

Step 2: HILIC LC-MS/MS Method
  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

    • Crucial Causality: HILIC columns require an eluent with sufficient ionic strength to control electrostatic interactions on the stationary phase[4]. Omitting the ammonium formate buffer will result in irreproducible retention times and distorted peaks.

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 60% B over 4 mins. Re-equilibrate at 95% B for 3 mins.

  • MS Conditions: ESI+ mode, capillary voltage 3.0 kV, desolvation temperature 500 °C.

Step 3: System Suitability & Self-Validation

Before analyzing unknown samples, the system must validate its own performance:

  • Blank Injection: Inject Mobile Phase B to verify the absence of carryover (Peak area must be < 5% of the LLOQ).

  • System Suitability Standard (SSS): Inject a known concentration of the 3-propylazetidine derivative spiked with a stable isotope-labeled internal standard (SIL-IS).

  • Acceptance Criteria: The method is only validated for the run if the SIL-IS peak area Relative Standard Deviation (RSD) is < 5% across 6 replicate injections, and the retention factor ( k′ ) is ≥ 2.0.

Conclusion

For the LC-MS/MS validation of highly polar, basic compounds like 3-propylazetidine derivatives, traditional C18 chromatography is fundamentally disadvantaged. By transitioning to a HILIC-based workflow—and coupling it with a mechanism-driven sample preparation strategy like PCX SPE—analytical scientists can achieve symmetrical peak shapes, robust retention, and exponential gains in mass spectrometric sensitivity.

References

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note Source: Agilent Technologies URL:[Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation URL:[Link]

  • Analyzing Life Science Samples, HILIC May Increase Sensitivity 1,000X Source: Lab Manager URL: [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX Source: Agilent Technologies (via lcms.cz) URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Validation

Comparative Nucleophilic Reactivity: 3-Propylazetidine vs. Piperidine Scaffolds in Drug Design

Executive Summary For researchers and drug development professionals, the selection of a saturated nitrogen heterocycle profoundly impacts a lead compound's physicochemical properties, reactivity, and metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the selection of a saturated nitrogen heterocycle profoundly impacts a lead compound's physicochemical properties, reactivity, and metabolic stability. While piperidine is a ubiquitous, low-strain scaffold known for its robust basicity and nucleophilicity, azetidines—specifically functionalized derivatives like 3-propylazetidine—offer unique conformational rigidity and altered vectors for substituent projection. This guide provides an objective, data-driven comparison of the nucleophilic reactivity of 3-propylazetidine versus piperidine, detailing the thermodynamic and kinetic factors that govern their behavior in synthetic and biological environments.

Structural and Electronic Foundations

The Causality of Ring Strain and Hybridization

The fundamental differences in reactivity between azetidine and piperidine stem directly from their ring sizes and associated geometries[1]. Piperidine, a six-membered ring, adopts a highly stable chair conformation with minimal ring strain. This allows the nitrogen lone pair to reside in a standard sp3 hybridized orbital, facilitating unhindered orbital overlap with incoming electrophiles.

Conversely, the four-membered azetidine ring suffers from significant ring strain (approximately 25.4 kcal/mol)[1]. To accommodate the compressed internal C-N-C bond angles (~90°), the carbon-nitrogen bonds utilize greater p-character. Consequently, the nitrogen lone pair is forced into an orbital with increased s-character. Because s-orbitals hold electrons closer to the nucleus, the lone pair is less available for donation. This inherently reduces the kinetic nucleophilicity of the azetidine nitrogen compared to piperidine, despite both having similar thermodynamic basicity[2].

Steric and Inductive Effects in 3-Propylazetidine

The introduction of a propyl group at the 3-position of the azetidine ring introduces competing electronic and steric effects. Thermodynamically, the alkyl chain exerts a mild electron-donating inductive effect (+I), which marginally increases the electron density on the nitrogen. However, kinetically, the flexible propyl chain sweeps across the face of the small azetidine ring. This transannular steric bulk restricts the trajectory of electrophilic attack, rendering 3-propylazetidine kinetically slower (less nucleophilic) than both unsubstituted azetidine and the highly accessible piperidine nitrogen[2].

Reactivity A Ring Size & Geometry B 3-Propylazetidine (4-membered) High Strain (~25.4 kcal/mol) + Steric Hindrance A->B C Piperidine (6-membered) Low Strain (Chair Conformation) Unhindered A->C D Increased s-character of N lone pair Restricted Electrophilic Trajectory B->D E Standard sp3 hybridization Optimal Orbital Overlap C->E F Lower Kinetic Nucleophilicity (Estimated N < 17.03) D->F G Higher Kinetic Nucleophilicity (Mayr N = 17.35) E->G

Caption: Logical relationship between ring size, hybridization, and kinetic nucleophilicity.

Quantitative Reactivity Profiling

Thermodynamic basicity ( pKa​ ) and kinetic nucleophilicity are distinct parameters. While basicity dictates the protonation state at physiological pH, nucleophilicity governs the rate of covalent bond formation. The Mayr nucleophilicity scale provides a robust logarithmic framework for this comparison, defined by the equation logk=sN​(N+E) [3].

PropertyPiperidineAzetidine (Unsubstituted)3-Propylazetidine
Ring Size 6-membered4-membered4-membered
Ring Strain Low (~0 kcal/mol)High (~25.4 kcal/mol)[1]High (>25.4 kcal/mol)
Conjugate Acid pKa​ ~11.22[1]~11.29[1]~11.4 (Estimated)
Mayr Nucleophilicity (N) in MeCN 17.35[2]17.03[2]< 16.8 (Estimated)
Steric Hindrance around N LowLowModerate to High

Note: Direct experimental Mayr parameters for 3-propylazetidine are extrapolated based on the established steric penalties observed in 3-substituted azetidines compared to their unsubstituted counterparts.

Experimental Methodologies

To objectively validate the nucleophilic and basic properties of these scaffolds, the following self-validating experimental protocols are employed.

Protocol 1: Determination of Thermodynamic Basicity ( pKa​ ) via Potentiometric Titration
  • Calibration: Calibrate a high-precision pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature of 25 °C.

  • Sample Preparation: Dissolve 2.0 mmol of the amine in 50 mL of a solvent mixture (e.g., 1:1 Methanol/Water)[4].

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution under continuous magnetic stirring and a nitrogen atmosphere to prevent CO2​ absorption.

  • Data Acquisition: Record the pH after each 0.1 mL addition of titrant[4].

  • Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa​ is determined mathematically from the half-equivalence point where [Amine] = [Protonated Amine][4].

Expert Insight: For highly lipophilic derivatives like 3-propylazetidine, aqueous insolubility often causes precipitation during titration. Utilizing a Yasuda-Shedlovsky extrapolation—titrating in varying ratios of methanol/water and extrapolating to 0% organic modifier—ensures accurate thermodynamic pKa​ determination.

Protocol 2: Kinetic Profiling via Stopped-Flow Spectrophotometry

To quantify the Mayr nucleophilicity parameter (N), the reaction rate between the amine and reference benzhydrylium ions (electrophiles with known E values) is measured[2][3].

  • Solution Prep: Prepare a 0.5 mM stock solution of the reference benzhydrylium tetrafluoroborate in anhydrous acetonitrile. Prepare amine solutions ranging from 5.0 mM to 50.0 mM (ensuring >10-fold excess for pseudo-first-order conditions)[2].

  • Rapid Mixing: Inject equal volumes of the electrophile and amine solutions into the mixing chamber of a stopped-flow spectrophotometer at 20 °C.

  • Monitoring: Track the decay of the benzhydrylium ion's absorbance at its specific λmax​ over time.

  • Rate Calculation: Fit the exponential absorbance decay to derive the pseudo-first-order rate constant ( kobs​ ).

  • Parameter Derivation: Plot kobs​ versus amine concentration to obtain the second-order rate constant ( k ). Apply the Mayr equation to calculate the N and sN​ parameters[3].

Expert Insight: Ensure all solvents are rigorously anhydrous. Trace water can act as a competing nucleophile against the highly reactive benzhydrylium ions, artificially inflating the observed decay rates and skewing the calculated N parameter.

Workflow S1 Prepare Solutions (Amine + Benzhydrylium Ion) S2 Rapid Mixing (Stopped-Flow Instrument) S1->S2 S3 Monitor Absorbance (UV-Vis Decay) S2->S3 S4 Calculate k_obs (Pseudo-1st-order) S3->S4 S5 Derive Mayr N log k = s_N(N + E) S4->S5

Caption: Kinetic profiling workflow for determining Mayr nucleophilicity parameters via stopped-flow UV-Vis.

Implications for Drug Development

The divergent reactivity profiles of 3-propylazetidine and piperidine dictate their utility in medicinal chemistry:

  • Metabolic and Chemical Stability: Piperidine's low ring strain confers excellent chemical stability. In contrast, the high ring strain of azetidines makes them susceptible to nucleophilic ring-opening or acid-catalyzed decomposition, particularly when pendant nucleophiles (like amides) are present in the molecule[5]. While the steric bulk of the 3-propyl group may slightly shield the ring from metabolic oxidation, the inherent strain remains a liability[1].

  • Target Engagement & Toxicity: The reduced kinetic nucleophilicity of 3-propylazetidine can be advantageous when designing drugs that must avoid off-target covalent binding or rapid metabolic conjugation. Conversely, piperidine's high basicity and nucleophilicity often lead to strong ionic interactions with target proteins (e.g., aspartate residues in GPCRs) but can increase the risk of off-target liabilities, such as hERG potassium channel inhibition[1][6].

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: NIH / PMC URL: [Link]

  • Title: Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Comparative

In vitro metabolic stability comparison of azetidine vs other nitrogen heterocycles

In Vitro Metabolic Stability Comparison: Azetidine vs. Other Nitrogen Heterocycles Introduction: The Shift to sp³-Rich Scaffolds In modern drug discovery, there is a pronounced shift toward incorporating sp³-hybridized,...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Metabolic Stability Comparison: Azetidine vs. Other Nitrogen Heterocycles

Introduction: The Shift to sp³-Rich Scaffolds

In modern drug discovery, there is a pronounced shift toward incorporating sp³-hybridized, three-dimensional scaffolds to improve physicochemical properties and clinical success rates. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with piperidine (6-membered) and pyrrolidine (5-membered) rings historically dominating the landscape. However, the azetidine (4-membered) ring has emerged as a privileged bioisostere [1]. Despite its inherent ring strain, substituting larger cyclic amines with azetidine often yields profound improvements in pharmacokinetic profiles, particularly regarding in vitro metabolic stability.

Mechanistic Causality: The "Ring Size Effect" on Metabolism

The susceptibility of saturated cyclic amines to oxidative metabolism—primarily α-carbon oxidation by Cytochrome P450 (CYP450) enzymes—is heavily influenced by ring size. As a Senior Application Scientist, I often observe that shrinking the ring from six or five members down to four (azetidine) mitigates metabolic liabilities through two primary mechanisms:

  • Lipophilicity Reduction: CYP450 enzymes, particularly CYP3A4 and CYP2D6, possess hydrophobic active sites that preferentially bind lipophilic substrates. Azetidines generally exhibit lower lipophilicity (cLogD) and higher polarity compared to their piperidine and pyrrolidine counterparts. This reduction in lipophilicity directly weakens the binding affinity between the drug candidate and the CYP enzyme, thereby decreasing the rate of oxidative metabolism [2].

  • Structural Rigidity and Steric Hindrance: The azetidine ring is highly strained and rigid. This conformational restriction can unfavorably orient the α-C-H bonds away from the catalytic heme iron of the CYP450 enzyme. Furthermore, the increased s-character of the C-H bonds in strained rings increases the bond dissociation energy, making hydrogen abstraction—the rate-limiting step in CYP-mediated oxidation—thermodynamically less favorable[3].

Mechanism RingSize Ring Size Reduction (Piperidine -> Pyrrolidine -> Azetidine) Lipophilicity Decreased Lipophilicity (Lower cLogD & Higher Polarity) RingSize->Lipophilicity Rigidity Increased Structural Rigidity & C-H Bond Strength RingSize->Rigidity CYP_Affinity Reduced CYP450 Affinity & Substrate Turnover Lipophilicity->CYP_Affinity Rigidity->CYP_Affinity Stability Enhanced Metabolic Stability (Lower Intrinsic Clearance) CYP_Affinity->Stability

Mechanistic logic linking nitrogen heterocycle ring size reduction to enhanced metabolic stability.

Quantitative Data Comparison

The impact of heterocycle ring size on metabolic stability is well-documented. A canonical example is found in the optimization of 5-HT₂C receptor agonists, where the pyrrolidine moiety was systematically replaced to mitigate high human liver microsomal (HLM) clearance [4].

Heterocycle RingRing SizeRelative Lipophilicity (cLogD)HLM Stability (Relative to Pyrrolidine)Primary Metabolic Liability
Pyrrolidine 5-memberedHighBaseline (High Clearance)Rapid α-carbon oxidation
Piperidine 6-memberedModerateSlight Improvementα-carbon oxidation, N-dealkylation
Morpholine 6-membered (O, N)LowModerate ImprovementReduced α-oxidation due to O-atom
Azetidine 4-memberedLowestMost Stable (Lowest Clearance) Ring-opening (only at extreme low pH)

Data synthesized from comparative hit-to-lead optimization studies demonstrating the superiority of azetidine in mitigating CYP-mediated clearance [4].

Experimental Protocols: Self-Validating Systems

To objectively compare the metabolic stability of azetidine vs. other nitrogen heterocycles, the In Vitro Liver Microsomal Stability Assay is the gold standard. The following protocol is designed as a self-validating system, ensuring that every reagent addition serves a specific, mechanistically sound purpose.

In Vitro Liver Microsomal Stability Assay Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the heterocycle compounds.

  • Preparation of Working Solutions:

    • Prepare a 10 mM stock of the test compound (azetidine, pyrrolidine, or piperidine analog) in DMSO.

    • Causality: Dilute the stock in phosphate buffer (pH 7.4) to a final assay concentration of 1 µM. Keeping the final DMSO concentration below 0.1% is critical to prevent solvent-mediated inhibition of CYP450 enzymes.

  • Microsome Incubation:

    • Mix the test compound with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: MgCl₂ is an essential cofactor that facilitates the electron transfer processes within the CYP450 catalytic complex. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH (Nicotinamide adenine dinucleotide phosphate) to a final concentration of 1 mM.

    • Causality: NADPH provides the reducing equivalents required to drive the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur, serving as a negative control if omitted.

  • Time-Course Sampling & Quenching:

    • Extract 50 µL aliquots at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile acts as a dual-purpose quenching agent. It instantly denatures the CYP enzymes to stop the reaction at the exact time point and precipitates the microsomal proteins to prevent LC-MS column clogging.

  • Quantification & Data Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

    • Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

Workflow Compound Test Compound (1 µM, <0.1% DMSO) Incubate Incubation (Timepoints: 0-60 min) Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL, 37°C) Microsomes->Incubate NADPH NADPH Cofactor (Initiates CYP450) NADPH->Incubate Start Reaction Quench Protein Precipitation (Cold Acetonitrile) Incubate->Quench Stop Reaction LCMS LC-MS/MS Quantification Quench->LCMS Supernatant Data Calculate t½ & CLint (Data Analysis) LCMS->Data

Step-by-step workflow of the in vitro liver microsomal stability assay.

Caveats and Limitations

While azetidines offer superior metabolic stability against CYP-mediated oxidation, they are not without liabilities. The high ring strain can make them susceptible to acid-mediated intramolecular ring-opening decomposition, particularly if a nucleophilic pendant group (like an amide) is present in the molecule [5]. Furthermore, highly strained systems can occasionally undergo metabolic ring-opening via reaction with glutathione, necessitating rigorous reactive metabolite screening during the lead optimization phase.

References

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: 7-Sulfonamido-3-Benzazepines as Potent and Selective 5-HT₂C receptor Agonists: Hit-to-Lead Optimization Source: Bioorganic & Medicinal Chemistry Letters (Referenced via ACS) URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (PMC) URL: [Link]

Validation

Comparative Binding Affinity of Ligands Synthesized with 3-Propyl-azetidine HCl: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is paramount. The deliberate selection of molecular building blocks is a critical determinant...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is paramount. The deliberate selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged scaffold" due to its unique combination of properties.[1][2] This guide provides a comparative analysis of ligands synthesized using 3-Propyl-azetidine HCl, offering a framework for its strategic deployment in drug discovery programs. We will explore the structural and physicochemical advantages conferred by the azetidine moiety, present standardized protocols for assessing binding affinity, and provide a comparative context against common structural analogs.

The Rationale for Azetidines in Ligand Design: A Structural Perspective

The four-membered azetidine ring occupies a unique chemical space. Its significant ring strain (approx. 25.4 kcal/mol) and sp3-rich, three-dimensional character distinguish it from both the more flexible, larger rings like pyrrolidine and piperidine, and the more reactive, smaller aziridine ring.[2][3] This strained system imparts a degree of conformational rigidity that can be highly advantageous in ligand design, pre-organizing substituents for optimal interaction with a biological target.[1][3]

When incorporated into a potential drug molecule, the azetidine scaffold, and specifically a building block like 3-Propyl-azetidine HCl, can confer several beneficial properties:

  • Improved Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to increased polarity and, consequently, higher aqueous solubility compared to larger, more lipophilic rings like piperidine.[4] This is a crucial parameter for achieving favorable pharmacokinetics, particularly for oral bioavailability.

  • Metabolic Stability: The compact and strained nature of the azetidine ring can render it less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains or larger heterocyclic systems.[2]

  • Vectorial Exit Point: The 3-substitution on the azetidine ring provides a defined exit vector for further chemical elaboration. The propyl group itself can be designed to probe hydrophobic pockets within a target's binding site, while the azetidine nitrogen serves as a key anchoring point or a site for further functionalization.

  • Novelty and Patentability: The use of less common scaffolds like 3-substituted azetidines can provide access to novel chemical space, offering a potential advantage in securing intellectual property.

To illustrate the strategic choice of an azetidine-based ligand, let's consider a hypothetical comparison with its five- and six-membered ring counterparts.

Diagram 1: Comparative Scaffold Analysis

cluster_1 Physicochemical & Pharmacokinetic Impact A Azetidine (4-membered) Sol Higher Solubility A->Sol Polarity Focus Rig Higher Rigidity A->Rig Increased Ring Strain P Pyrrolidine (5-membered) P->Sol Balanced Profile Lip Higher Lipophilicity P->Lip Balanced Profile Flex Higher Flexibility P->Flex Pi Piperidine (6-membered) Pi->Lip Increased Carbon Count Pi->Flex

Caption: Logical relationship between ring size and key physicochemical properties.

Experimental Framework for Comparative Binding Affinity Analysis

To empirically validate the performance of a ligand derived from 3-Propyl-azetidine HCl, a rigorous and quantitative assessment of its binding affinity for the target protein is essential. The two most widely accepted and powerful techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[5][6] These methods provide complementary information, painting a complete picture of the binding event.

  • Surface Plasmon Resonance (SPR): Measures the kinetics of binding (association and dissociation rates) in real-time.[5][6]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, revealing the thermodynamics of the interaction (enthalpy and entropy).[5]

The following sections provide detailed, self-validating protocols for these techniques.

SPR experiments are designed to measure the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[5]

Diagram 2: SPR Experimental Workflow

A 1. Surface Preparation (Target Immobilization) B 2. System Priming (Buffer Equilibration) A->B Next Cycle C 3. Ligand Injection (Association Phase) B->C Next Cycle D 4. Buffer Flow (Dissociation Phase) C->D Next Cycle E 5. Surface Regeneration D->E Next Cycle F 6. Data Analysis (k-on, k-off, K-D) D->F E->C Next Cycle

Caption: Standard workflow for a single cycle in an SPR binding assay.

Step-by-Step Methodology:

  • Immobilization of the Target Protein:

    • Rationale: The target protein is covalently attached to the sensor chip surface to allow for the detection of binding events as a ligand flows over it.[7] A control surface is also prepared to subtract non-specific binding and bulk refractive index changes.

    • Procedure:

      • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.[7]

      • Inject the target protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface until the desired immobilization level (e.g., 3000-5000 Response Units) is achieved.[7]

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.[7]

      • Repeat the process on a reference flow cell, omitting the protein injection, to create the control surface.

  • Kinetic Titration:

    • Rationale: A series of ligand concentrations are injected over the target and reference surfaces. By measuring the binding response over time at different concentrations, the kinetic parameters can be determined.

    • Procedure:

      • Prepare a dilution series of the 3-Propyl-azetidine HCl-derived ligand and its comparators in running buffer (e.g., HBS-EP+). Concentrations should typically span at least one order of magnitude above and below the expected KD (e.g., 0.1 nM to 1 µM).

      • Inject the lowest concentration of the ligand over both flow cells at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds) to monitor the association phase.[7]

      • Switch back to running buffer flow for an extended period (e.g., 600 seconds) to monitor the dissociation phase.

      • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound ligand and prepare the surface for the next injection. The ideal regeneration condition should remove >90% of bound analyte without denaturing the target protein.[7]

      • Repeat steps 2-4 for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Rationale: The collected sensorgram data is processed and fitted to a kinetic binding model to extract the rate constants.

    • Procedure:

      • Subtract the reference flow cell data from the active flow cell data.

      • Subtract the "buffer only" injection data from the ligand injection data.

      • Fit the processed sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to determine kon, koff, and calculate KD.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are critical for accurate ITC data. Any mismatch in buffer components between the cell and syringe solutions will generate large heats of dilution, obscuring the binding signal.

    • Procedure:

      • Dialyze the target protein extensively against the final ITC running buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

      • Dissolve the ligand (3-Propyl-azetidine HCl derivative and comparators) in the final dialysis buffer. Ensure the ligand is fully dissolved.

      • Accurately determine the concentrations of both the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, high-precision balance for ligand).

  • ITC Experiment:

    • Rationale: The ligand is titrated into the protein solution in a series of small injections. The heat change after each injection is measured, generating a binding isotherm.

    • Procedure:

      • Load the target protein into the sample cell (typically at a concentration 10-50 times the expected KD).

      • Load the ligand into the injection syringe (typically at a concentration 10-15 times the protein concentration).

      • Set the experimental temperature (e.g., 25°C).[6]

      • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of 19-25 larger injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Rationale: The raw data (power vs. time) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to protein and fit to a binding model.

    • Procedure:

      • Integrate the area under each injection peak in the raw thermogram.

      • Plot the integrated heat data against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a one-site binding model using the analysis software to determine KD, n, and ΔH.

      • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Hypothetical Case Study: Comparative Data Analysis

To illustrate how the data from these experiments would be interpreted, we present a hypothetical case study comparing four ligands designed to target a protein kinase.

  • Ligand 1: Contains the 3-Propyl-azetidine moiety.

  • Ligand 2: A direct analog containing a pyrrolidine ring.

  • Ligand 3: A direct analog containing a piperidine ring.

  • Ligand 4: An acyclic (ring-opened) analog.

Table 1: Hypothetical Binding Affinity and Thermodynamic Data

LigandScaffoldKD (nM) [SPR]kon (105 M-1s-1)koff (10-3 s-1)KD (nM) [ITC]ΔH (kcal/mol)-TΔS (kcal/mol)
Ligand 1 3-Propyl-azetidine 5.2 3.8 1.98 6.0 -9.5 -1.8
Ligand 2Pyrrolidine8.52.52.139.1-7.2-4.0
Ligand 3Piperidine15.71.92.9818.2-5.1-5.8
Ligand 4Acyclic45.11.14.9650.5-2.3-8.2

Interpretation of Results:

  • Binding Affinity (KD): Ligand 1, featuring the 3-Propyl-azetidine scaffold, demonstrates the highest affinity (lowest KD value) in both SPR and ITC assays. This suggests that the conformational constraint and specific orientation of the propyl group afforded by the azetidine ring are optimal for binding to the target.

  • Kinetics (SPR): Ligand 1 exhibits the fastest association rate (kon) and the slowest dissociation rate (koff), indicating that it binds to the target quickly and forms a stable, long-lasting complex. The slower dissociation is often a hallmark of a well-optimized ligand and can translate to a longer duration of action in vivo.

  • Thermodynamics (ITC): The binding of Ligand 1 is driven primarily by a large favorable enthalpy change (ΔH = -9.5 kcal/mol), which is indicative of strong, specific interactions like hydrogen bonds and van der Waals contacts. The entropic penalty (-TΔS = -1.8 kcal/mol) is relatively small, suggesting that the ligand does not need to "freeze" a highly flexible conformation upon binding, a benefit of its pre-organized, rigid structure. In contrast, the binding of the acyclic Ligand 4 is largely entropy-driven, which can be associated with less specific hydrophobic interactions and the release of water molecules from the binding site.

Conclusion

The strategic incorporation of building blocks like 3-Propyl-azetidine HCl offers a compelling approach to fine-tuning the properties of drug candidates. The unique structural and physicochemical characteristics of the azetidine ring—namely its conformational rigidity and tendency to improve solubility—can lead to ligands with superior binding kinetics and a more favorable thermodynamic profile.[2][4] As demonstrated in our hypothetical case study, such ligands may exhibit higher affinity, slower off-rates, and enthalpy-driven binding, all of which are desirable attributes in a potential therapeutic. By employing rigorous biophysical techniques like SPR and ITC, researchers can quantitatively assess these advantages and make data-driven decisions to accelerate the development of next-generation therapeutics.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (n.d.).
  • Data Sheet SPR Kinetic Affinity Assay Protocol - Gifford Bioscience. (n.d.).
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem. (n.d.).
  • 3-Isopropoxy-azetidine hydrochloride - Chem-Impex. (n.d.).
  • Guide to Running an SPR Experiment. (2022, July 27).
  • measuring drug-target binding with SPR & ITC binding assays - YouTube. (2023, August 15).
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025, November 18).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020, December 22).
  • Azetidines in Drug Discovery - PharmaBlock. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: 3-Propyl-azetidine HCl Handling and Disposal

Executive Summary & Chemical Profile 3-Propyl-azetidine hydrochloride (CAS: 2231674-53-4) is a strained-ring nitrogen heterocycle widely utilized as a structural building block in pharmaceutical drug development. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-Propyl-azetidine hydrochloride (CAS: 2231674-53-4) is a strained-ring nitrogen heterocycle widely utilized as a structural building block in pharmaceutical drug development. Due to its specific chemical topology—a basic azetidine ring stabilized as a hydrochloride salt—it presents unique handling, containment, and disposal requirements.

This guide provides researchers and EHS (Environmental Health and Safety) professionals with self-validating, step-by-step protocols for the safe lifecycle management of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Assessment & Mechanistic Causality

Understanding the physicochemical behavior of 3-Propyl-azetidine HCl is critical for designing an effective and compliant disposal strategy:

  • Irritation and Toxicity Potential: The compound is classified as an acute oral toxicant and a severe skin/eye irritant [1]. The strained 4-membered ring can interact with biological nucleophiles, while the acidic nature of the hydrochloride salt causes localized pH drops on mucosal surfaces upon contact.

  • Thermal Decomposition Dynamics: Upon heating or incineration, the molecule decomposes to release highly toxic fumes. The combustion of the nitrogen-containing ring and the chloride counterion yields nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.

  • Regulatory Classification: While not specifically P- or U-listed under the EPA's [2], it must be managed as a characteristic hazardous waste if dissolved in flammable or corrosive solvents, and as a toxic organic solid in its pure form [3].

Waste Segregation & Containment Strategy

To prevent dangerous cross-reactions, waste streams containing 3-Propyl-azetidine HCl must be strictly segregated.

Critical Causality Note: Never mix azetidine waste streams with sodium hypochlorite (bleach). The secondary amine in the azetidine ring can react with hypochlorite to form explosive and highly toxic chloramines.

Table 1: Waste Compatibility and Segregation Matrix
Waste StreamPrimary MatrixCompatible ContainerIncompatible MaterialsDisposal Routing
Solid Waste Pure powder, contaminated PPE, empty vialsHigh-Density Polyethylene (HDPE)Strong oxidizing agents, strong basesHigh-temp incineration
Aqueous Liquid Water, biological buffersHDPE Carboy (Vented)Bleach (forms chloramines)Aqueous hazardous waste
Organic Liquid Methanol, DCM, AcetonitrileGlass or PTFE-lined HDPEAcids, oxidizersHalogenated organic waste

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Solid Waste Containment and Segregation

Objective: Prevent aerosolization of the hydrochloride salt powder during disposal.

  • Preparation: Don standard PPE (nitrile gloves, safety goggles, lab coat). Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm.

  • Collection: Sweep up any residual solid 3-Propyl-azetidine HCl using a dedicated anti-static brush. Do not use compressed air , which causes immediate aerosol formation and inhalation hazards.

  • Primary Containment: Place the solid waste, including contaminated weighing papers and spatulas, into a sealable plastic bag or a wide-mouth HDPE container.

  • Secondary Containment: Place the primary container into a secondary, structurally sound hazardous waste bin to prevent punctures.

  • Labeling: Affix a hazardous waste tag. Explicitly list "3-Propyl-azetidine hydrochloride" and check the "Toxic" and "Irritant" hazard boxes.

Protocol B: Liquid Waste Management & Neutralization

Objective: Safely stage dissolved azetidine salts for institutional waste pickup while preventing pressure buildup.

  • pH Verification: Before transferring aqueous 3-Propyl-azetidine HCl waste into a centralized carboy, verify the pH using indicator strips. The HCl salt will render solutions slightly acidic.

  • Neutralization (Self-Validating Step): If the pH is < 2.0, carefully neutralize to pH 5–7 using dilute sodium bicarbonate (NaHCO3). Mechanism: NaHCO3 safely neutralizes the excess HCl, releasing CO2 gas, preventing the waste from being classified as D002 (Corrosive) under RCRA.

  • Transfer: Slowly pour the solution into the designated liquid waste carboy. Leave at least 20% headspace to accommodate potential gas expansion.

  • Ventilation: Ensure the carboy is fitted with a vented cap to prevent pressure buildup from residual CO2 or solvent vapor.

Protocol C: Spill Response and Surface Decontamination

Objective: Rapidly neutralize and remove accidental spills to prevent dermal exposure.

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Absorption: For liquid spills, cover with finely-powdered liquid-binding material (e.g., diatomite or universal binders) according to standard [1]. For solid spills, cover with damp paper towels to suppress dust.

  • Collection: Use non-sparking tools to scoop the absorbed material into an HDPE waste container.

  • Decontamination: Scrub the spill surface with a 70% Isopropanol/Water solution. Mechanism: The water dissolves the hydrophilic hydrochloride salt, while the alcohol aids in lifting organic residues. Dispose of the scrubbing materials as solid hazardous waste.

Operational Workflow Visualization

G Start Waste Generation: 3-Propyl-azetidine HCl State Determine Physical State Start->State Solid Solid Waste (Powder/PPE) State->Solid Liquid Liquid Waste (Aqueous/Organic) State->Liquid PackSolid HDPE Container Double Bagging Solid->PackSolid PackLiquid Vented Carboy Verify pH > 2.0 Liquid->PackLiquid Label Apply Hazardous Label (Toxic/Irritant) PackSolid->Label PackLiquid->Label Dispose High-Temp Incineration (Alkaline Scrubber) Label->Dispose

Workflow for the segregation, containment, and disposal of 3-Propyl-azetidine HCl waste.

Final Disposal Logistics

Institutional EHS departments must route 3-Propyl-azetidine HCl waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) specializing in [3].

The mandated destruction method is High-Temperature Incineration .

  • Why Incineration? The high thermal energy breaks the strained azetidine ring, ensuring complete destruction of the active pharmaceutical ingredient (API) building block.

  • Why Scrubbers? Because the molecule contains a chloride ion and nitrogen, combustion generates HCl and NOx. The incinerator must be equipped with an alkaline flue-gas scrubber to neutralize these acidic gases before atmospheric release, complying with Clean Air Act emissions standards.

References

  • U.S. Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA, and Section 112(r) of the Clean Air Act." EPA.gov. Available at:[Link]

  • West Virginia Department of Environmental Protection. "RCRA Pharmaceutical Hazardous Wastes." WV DEP. Available at: [Link]

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